(R)-Icmt-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H29NO2 |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[2-[(4R)-2,2-dimethyl-4-phenyloxan-4-yl]ethyl]-4-methoxyaniline |
InChI |
InChI=1S/C22H29NO2/c1-21(2)17-22(14-16-25-21,18-7-5-4-6-8-18)13-15-23-19-9-11-20(24-3)12-10-19/h4-12,23H,13-17H2,1-3H3/t22-/m1/s1 |
InChI Key |
DAIMPQROONYPRP-JOCHJYFZSA-N |
Isomeric SMILES |
CC1(C[C@](CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Icmt-IN-3: A Technical Whitepaper on its Mechanism of Action as a Potent Isoprenylcysteine Carboxyl Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Icmt-IN-3, also identified as ent-27 in scientific literature, is a potent and selective small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). This enzyme catalyzes the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily. By inhibiting Icmt, this compound disrupts the proper localization and function of these proteins, leading to the modulation of critical cellular signaling pathways implicated in cancer cell proliferation and survival. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Icmt and its Role in Cellular Signaling
Isoprenylcysteine Carboxyl Methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum. It plays a crucial role in the post-translational modification of proteins that possess a C-terminal "CaaX box" motif. This modification process, known as prenylation, involves three sequential enzymatic steps:
-
Prenylation: A farnesyl or geranylgeranyl isoprenoid lipid is attached to the cysteine residue of the CaaX motif by either farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I).
-
Proteolysis: The "-aaX" tripeptide is cleaved by the Ras-converting enzyme 1 (Rce1).
-
Methylation: The carboxyl group of the now-terminal prenylated cysteine is methylated by Icmt, using S-adenosyl-L-methionine (SAM) as the methyl donor.
This series of modifications, particularly the final methylation step, is critical for the proper subcellular localization and biological activity of numerous signaling proteins, most notably the Ras family of small GTPases (K-Ras, H-Ras, N-Ras). Proper membrane association is essential for Ras proteins to engage with their downstream effectors and propagate signals that regulate cell growth, differentiation, and survival.
Dysregulation of Ras signaling is a hallmark of many human cancers. Therefore, inhibiting the enzymes involved in Ras processing, such as Icmt, has emerged as a promising therapeutic strategy.
This compound: A Potent Inhibitor of Icmt
This compound (ent-27) is a tetrahydropyranyl (THP) derivative that has been identified as a highly potent inhibitor of Icmt. Its discovery was the result of a structure-activity relationship (SAR) study aimed at optimizing a series of THP-based Icmt inhibitors.
Mechanism of Action
This compound acts as a direct inhibitor of the Icmt enzyme. By binding to Icmt, it prevents the methylation of its isoprenylated protein substrates. This inhibition leads to the accumulation of unmethylated, prenylated proteins, such as Ras. The absence of the terminal methyl ester group on these proteins impairs their proper anchoring to the plasma membrane, causing their mislocalization to other cellular compartments, such as the cytosol. This mislocalization effectively abrogates their signaling function, as they are unable to interact with their downstream effectors.
The following diagram illustrates the Icmt-mediated post-translational modification of Ras and the inhibitory action of this compound.
Caption: Mechanism of Icmt inhibition by this compound.
Quantitative Data
The potency of this compound and its analogs has been characterized through various in vitro assays. The following tables summarize the key quantitative data from the foundational study by Judd et al. (2011).
Table 1: In Vitro Icmt Inhibition
| Compound | ICMT IC50 (nM) |
| ent-27 (this compound) | 10 |
| 27 (racemic) | 27 |
| ent-3 (R-enantiomer of hit) | 120 |
| 3 (racemic hit) | 260 |
| 75 (optimized analog) | 1.3 |
Data sourced from Judd WR, et al. J Med Chem. 2011.
Table 2: Cellular Activity of Icmt Inhibitors
| Compound | Cell Line | Growth Inhibition GI50 (µM) | Ras in Cytosol EC50 (µM) |
| ent-27 (this compound) | HCT116 | 0.8 | 0.1 |
| 27 (racemic) | HCT116 | 1.9 | 0.3 |
| 75 (optimized analog) | HCT116 | 0.3 | 0.04 |
Data sourced from Judd WR, et al. J Med Chem. 2011.
Signaling Pathways Affected by this compound
By inhibiting Icmt and consequently disrupting Ras function, this compound is expected to modulate downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary pathway affected is the MAP kinase (MAPK) cascade.
Caption: Impact of this compound on the MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Icmt Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the Icmt-catalyzed transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a prenylated substrate.
-
Materials:
-
Recombinant human Icmt enzyme
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
Biotinylated farnesylcysteine (BFC) as the substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, combine the assay buffer, Icmt enzyme, and the test compound.
-
Initiate the reaction by adding a mixture of [3H]-SAM and BFC.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution containing streptavidin-coated SPA beads.
-
The biotinylated, methylated product binds to the SPA beads, bringing the [3H] in close proximity to the scintillant, which generates a light signal.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Growth Inhibition Assay (GI50)
This assay determines the concentration of a compound that inhibits cell growth by 50%.
-
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., resazurin-based or ATP-based)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or luminescence using a microplate reader.
-
Calculate the percent growth inhibition relative to the vehicle control and determine the GI50 value.
-
Ras Mislocalization Assay (Ras in Cytosol EC50)
This assay quantifies the increase of Ras protein in the cytosolic fraction of cells following treatment with an Icmt inhibitor.
-
Materials:
-
Cancer cell line (e.g., HCT116)
-
Test compounds
-
Cell lysis buffer for subcellular fractionation
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Ras antibody
-
-
Procedure:
-
Treat cells with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions. This is typically done by cell lysis followed by ultracentrifugation.
-
Collect the supernatant (cytosolic fraction).
-
Quantify the protein concentration in each cytosolic sample.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an anti-Ras antibody.
-
Quantify the band intensity for Ras in the cytosolic fraction for each treatment condition.
-
Determine the EC50 value, which is the concentration of the compound that results in a 50% maximal increase of Ras in the cytosol.
-
The workflow for the Ras mislocalization assay is depicted below.
Caption: Experimental workflow for the Ras mislocalization assay.
Conclusion
This compound is a potent and specific inhibitor of Icmt that effectively disrupts the post-translational modification of key signaling proteins like Ras. Its mechanism of action, centered on inducing the mislocalization of these proteins, leads to the inhibition of critical downstream signaling pathways, such as the MAPK cascade, and results in the suppression of cancer cell growth. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of this compound's biological activity and provide a foundation for further research and development of Icmt inhibitors as potential cancer therapeutics.
An In-Depth Technical Guide to (R)-Icmt-IN-3: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Icmt-IN-3 is a potent and selective inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the post-translational modification of numerous proteins, including the Ras family of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, making it a valuable tool for studying cellular signaling pathways and a potential therapeutic agent in the treatment of cancers driven by Ras mutations. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound.
Chemical Structure
This compound, also referred to as compound 27 in its discovery publication, is a methylated tetrahydropyranyl derivative.[1] Its chemical structure is characterized by a central tetrahydropyran ring, a 3-methoxyphenyl group, and a (R)-configured stereocenter.
Chemical Name: N-(2-((R)-4-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl)-3-methoxybenzenamine
Molecular Formula: C₂₄H₃₃NO₃
Molecular Weight: 383.53 g/mol
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the key tetrahydropyran core followed by the introduction of the side chain. The detailed experimental protocol is adapted from the seminal work by Judd WR, et al. (2011).
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol
To a solution of 3-bromoanisole in anhydrous THF at -78 °C is added n-butyllithium dropwise. The resulting mixture is stirred for 30 minutes, after which a solution of 2,2-dimethyltetrahydro-4H-pyran-4-one in anhydrous THF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol.
Step 2: Synthesis of 4-(2-azidoethyl)-4-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran
To a solution of 4-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol in dichloromethane at 0 °C is added sodium azide and trifluoroacetic acid. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude azide product, which is used in the next step without further purification.
Step 3: Synthesis of 2-(4-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethan-1-amine
To a solution of the crude 4-(2-azidoethyl)-4-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran in methanol is added palladium on carbon (10%). The mixture is stirred under a hydrogen atmosphere (balloon) for 16 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired amine.
Step 4: Synthesis of this compound
A solution of 2-(4-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethan-1-amine and 3-methoxybenzaldehyde in dichloromethane is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride is then added, and the reaction mixture is stirred for an additional 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by preparative HPLC to afford the final product, this compound. Chiral separation is performed to isolate the (R)-enantiomer.
Biological Activity and Data
This compound is a highly potent inhibitor of human ICMT with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.
| Compound | IC50 (µM) for ICMT |
| This compound | 0.01[1] |
The inhibitory activity of this compound translates to anti-proliferative effects in various cancer cell lines, as demonstrated by the growth inhibition (GI50) values.
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-116 | Colon Carcinoma | 0.3 - 1.0 |
| MIA PaCa-2 | Pancreatic Carcinoma | 1.0 - 3.0 |
| PC-3 | Prostate Adenocarcinoma | 3.0 - 10.0 |
| A549 | Lung Carcinoma | >10 |
| NCI-H460 | Lung Carcinoma | 3.0 - 10.0 |
| U87-MG | Glioblastoma | >10 |
| SK-MEL-28 | Malignant Melanoma | 1.0 - 3.0 |
| IGROV-1 | Ovarian Adenocarcinoma | 3.0 - 10.0 |
Data adapted from Judd WR, et al. J Med Chem. 2011 Jul 28;54(14):5031-47.
Experimental Protocol: ICMT Inhibition Assay
The in vitro inhibition of ICMT by this compound was determined using a radiometric assay.
Materials:
-
Human ICMT enzyme (recombinant)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as the substrate
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
Procedure:
-
A reaction mixture is prepared containing the assay buffer, human ICMT enzyme, and the test compound at various concentrations.
-
The reaction is initiated by the addition of a mixture of AFC and [³H]SAM.
-
The reaction is incubated at 37 °C for a specified time (e.g., 30 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl in ethanol).
-
The methylated product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic phase, containing the radiolabeled product, is transferred to a scintillation vial.
-
Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
ICMT is the terminal enzyme in the CaaX processing pathway, which is essential for the function of many signaling proteins, most notably Ras.
Caption: ICMT-mediated Ras processing and signaling pathway.
The process begins in the cytosol where farnesyltransferase (FTase) attaches a farnesyl pyrophosphate (FPP) group to the C-terminus of pro-Ras. This farnesylated Ras then traffics to the endoplasmic reticulum (ER), where it undergoes two sequential modifications. First, the C-terminal three amino acids are cleaved by Ras-converting enzyme 1 (RCE1). Subsequently, ICMT catalyzes the methylation of the newly exposed farnesylcysteine residue, using S-adenosyl methionine (SAM) as the methyl donor. This final methylation step is crucial for the proper localization of Ras to the plasma membrane, where it can engage with downstream effectors and initiate signaling cascades that regulate cell proliferation, survival, and differentiation.
This compound acts by directly inhibiting the enzymatic activity of ICMT. This blockade prevents the methylation of farnesylated Ras and other CaaX proteins, leading to their mislocalization and subsequent loss of function. The accumulation of unmethylated Ras in the cytosol disrupts normal signaling and can induce apoptosis in cancer cells that are dependent on Ras signaling.
Conclusion
This compound is a valuable chemical probe for studying the role of ICMT in cellular processes and holds promise as a lead compound for the development of novel anticancer therapeutics. Its well-defined structure, established synthetic route, and potent biological activity make it an important tool for researchers in the fields of chemical biology, oncology, and drug discovery. Further investigation into its pharmacokinetic properties and in vivo efficacy will be crucial in determining its full therapeutic potential.
References
In-Depth Technical Guide: Target Validation of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibition in Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of CaaX-type proteins, including the oncogenic Ras family. By catalyzing the final methylation step, Icmt facilitates the proper membrane localization and function of these proteins, which are often dysregulated in cancer. Inhibition of Icmt has emerged as a promising therapeutic strategy to disrupt oncogenic signaling. This document provides a technical overview of the target validation process for Icmt inhibitors in cancer cells, using the potent inhibitor UCM-1336 as a representative compound due to the limited public data on "(R)-Icmt-IN-3". It details the key experimental protocols, quantitative data, and underlying signaling pathways involved in validating Icmt as a therapeutic target.
Introduction: Icmt as a Cancer Target
Many crucial signaling proteins, including Ras GTPases, undergo a series of post-translational modifications known as prenylation to become functional. This pathway involves three enzymatic steps:
-
Prenylation: A farnesyl or geranylgeranyl lipid group is attached to a cysteine residue within the C-terminal CaaX motif.
-
Proteolysis: The terminal three amino acids (-aaX) are cleaved by the Rce1 protease.
-
Carboxylmethylation: The newly exposed prenylcysteine is methylated by Icmt.[1]
This final methylation step is essential for the proper subcellular localization and function of many of these proteins.[2] The Ras family of proteins, which are mutated in approximately 30% of human cancers, are prominent substrates of this pathway.[3] Disrupting the final methylation step via Icmt inhibition prevents the proper membrane anchoring of Ras, thereby abrogating its downstream signaling functions that drive cell proliferation and survival.[4] Pharmacological or genetic suppression of Icmt has been shown to inhibit cancer cell growth, induce cell death, and reduce tumorigenicity in preclinical models, establishing it as a compelling target for anticancer drug development.[5][6]
Validating Target Engagement: Cellular Thermal Shift Assay (CETSA)
Confirming that a compound directly binds to its intended target within a cellular context is a cornerstone of target validation. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells.[7] The principle is based on the ligand-induced thermal stabilization of the target protein; when a compound binds to its target protein, the protein's melting temperature (Tm) increases.[8]
Representative CETSA Data
The following table illustrates the expected outcome of a CETSA experiment, showing the thermal stabilization of Icmt in cancer cells treated with an Icmt inhibitor.
| Treatment Group | Temperature (°C) | Relative Icmt Band Intensity (%) |
| Vehicle (DMSO) | 45 | 100 |
| 50 | 85 | |
| 55 | 50 | |
| 60 | 20 | |
| 65 | 5 | |
| Icmt Inhibitor | 45 | 100 |
| 50 | 98 | |
| 55 | 90 | |
| 60 | 65 | |
| 65 | 30 |
Table 1: Representative data from a Western Blot-based CETSA experiment. The inhibitor-treated group shows a higher percentage of soluble Icmt at elevated temperatures, indicating target stabilization.
Detailed Experimental Protocol: CETSA
This protocol describes a Western Blot-based CETSA for validating the engagement of an Icmt inhibitor.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MiaPaCa-2 pancreatic cancer cells) and grow to 70-80% confluency.
-
Treat cells with the Icmt inhibitor (e.g., 10 µM UCM-1336) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest cells by trypsinization and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 45°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.
-
-
Protein Extraction:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
To separate soluble proteins from precipitated aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting using a primary antibody specific for Icmt.
-
Experimental Workflow Diagram
References
- 1. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors
Disclaimer: No specific information is publicly available for a compound designated "(R)-Icmt-IN-3". This guide will therefore focus on the biological activity of the general class of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, with a primary focus on the prototypical inhibitor cysmethynil and its more potent analog, compound 8.12 , as representative examples.
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a class of proteins known as CaaX proteins. This family includes the Ras superfamily of small GTPases, which are pivotal in signal transduction pathways regulating cell growth, differentiation, and survival. The oncogenic potential of mutated Ras proteins has made the enzymes involved in their processing attractive targets for cancer therapy. Icmt catalyzes the final step in the CaaX processing pathway, the methylation of the C-terminal isoprenylated cysteine. This methylation is crucial for the proper subcellular localization and function of many CaaX proteins, including Ras.[1][2] Inhibition of Icmt has emerged as a promising strategy to disrupt oncogenic Ras signaling.[1] This document provides a comprehensive overview of the biological activity of Icmt inhibitors, detailing their mechanism of action, effects on cellular signaling pathways, and summarizing key quantitative data and experimental protocols.
Data Presentation: Quantitative Activity of Icmt Inhibitors
The following tables summarize the in vitro and cellular activities of representative Icmt inhibitors.
Table 1: In Vitro Enzymatic Inhibition of Icmt
| Compound | Target | IC50 | Ki | Inhibition Type | Source(s) |
| Cysmethynil | Icmt | 2.4 µM | 0.14 µM (final complex) | Competitive with isoprenylated cysteine substrate, non-competitive with S-adenosylmethionine | [3][4][5] |
| <200 nM | 2.39 µM (initial complex) | [5][6] | |||
| Compound J1-1 | Icmt | 1.0 µM | Not Reported | Not Reported | [1] |
| Amine Analogs | Icmt | 0.5 - 2.7 µM | Not Reported | Not Reported | [1] |
Note: Discrepancies in reported IC50 values for cysmethynil may be due to different assay conditions.
Table 2: Cellular Activity of Icmt Inhibitors
| Compound | Cell Line(s) | Activity Type | IC50 / EC50 | Source(s) |
| Cysmethynil | RAS-mutant cell lines | Growth Inhibition | EC50 = 20 µM | [4] |
| Various cell lines | Reduced Cell Viability | IC50 = 16.8 - 23.3 µM | [4] | |
| PC3 (prostate cancer) | Autophagy-mediated cell death | 25 µM | [5] | |
| Compound J1-1 | MDA-MB-231 (breast cancer) | Reduced Cell Viability | >25 µM | [1] |
| Amine Analogs | Cancer cell lines | Reduced Cell Viability | IC50 = 2.9 - 25 µM | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
1. Icmt Activity Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of Icmt.
-
Enzyme Source: Recombinantly expressed human Icmt from Sf9 (Spodoptera frugiperda) insect cell membranes is a common source of the enzyme.[7][8]
-
Substrates: The assay utilizes a methyl donor, S-adenosyl-L-methionine (SAM), and a methyl acceptor, which is a synthetic isoprenylated cysteine substrate such as N-acetyl-S-farnesyl-L-cysteine (AFC).
-
Assay Principle: A non-radioactive, colorimetric, continuous enzyme assay can be employed.[9] This type of assay continuously monitors the production of a product over time, which is directly proportional to the enzyme activity.
-
Procedure:
-
Icmt enzyme preparation is incubated with varying concentrations of the test inhibitor.
-
The enzymatic reaction is initiated by the addition of the substrates (AFC and SAM).
-
The rate of product formation is measured spectrophotometrically.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
2. Cell Viability and Proliferation Assays
These assays determine the effect of Icmt inhibitors on the growth and survival of cancer cells.
-
Cell Lines: A variety of cancer cell lines, particularly those with known Ras mutations (e.g., colon, liver, and prostate cancer cell lines), are used.[10]
-
Methodology (CCK-8 Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the Icmt inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, Cell Counting Kit-8 (CCK-8) reagent is added to each well.[11]
-
The plates are incubated to allow for the conversion of the WST-8 tetrazolium salt to a formazan dye by cellular dehydrogenases.
-
The absorbance is measured at 450 nm, which is proportional to the number of viable cells.
-
The IC50 value for cell viability is determined by plotting the percentage of viable cells against the inhibitor concentration.
-
3. Ras Localization Assay
This assay visualizes the effect of Icmt inhibition on the subcellular localization of Ras proteins.
-
Methodology:
-
Cancer cells (e.g., PC3) are transfected with a plasmid expressing a fluorescently tagged Ras protein, such as Cyan Fluorescent Protein (CFP)-tagged H-Ras.[10]
-
The transfected cells are treated with the Icmt inhibitor or a vehicle control (e.g., DMSO).
-
The subcellular localization of the fluorescently tagged Ras is visualized using fluorescence microscopy.
-
In untreated cells, Ras is localized to the plasma membrane. Inhibition of Icmt leads to the mislocalization of Ras to other cellular compartments, such as the cytoplasm and endoplasmic reticulum.[5][10][12]
-
Signaling Pathways and Mechanism of Action
Icmt inhibitors exert their biological effects by disrupting the final step of the CaaX protein post-translational modification pathway. This leads to the modulation of several critical signaling cascades.
1. The Ras Post-Translational Modification Pathway
CaaX proteins, including Ras, undergo a three-step modification process at the endoplasmic reticulum to become fully functional.[2][12] Icmt catalyzes the final, crucial step.
2. Downstream Signaling Cascades Affected by Icmt Inhibition
By preventing the proper localization and function of Ras, Icmt inhibitors disrupt downstream signaling pathways that are critical for cancer cell proliferation and survival.[1][5][12]
Inhibition of Icmt leads to the mislocalization of Ras from the plasma membrane, thereby preventing its activation of downstream effector pathways such as the Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR cascades.[4][5][12] This disruption of pro-survival signaling results in several anti-cancer effects, including:
-
Cell Cycle Arrest: Icmt inhibitors induce a G1 phase cell cycle arrest, which is associated with the upregulation of cell cycle inhibitors like p21 and p27.[4][13]
-
Induction of Autophagy: In some cancer cell lines, such as PC3 prostate cancer cells, Icmt inhibition leads to autophagic cell death.[1][5][13]
-
Apoptosis: By blocking critical survival signals, Icmt inhibition can also lead to programmed cell death, or apoptosis.
3. Experimental Workflow for Icmt Inhibitor Evaluation
A typical workflow for the preclinical evaluation of a novel Icmt inhibitor involves a series of in vitro and cell-based assays.
Conclusion
Inhibitors of Icmt represent a promising class of anti-cancer agents that target a key post-translational modification required for the function of numerous oncogenic proteins, most notably Ras. By preventing the final methylation step in the CaaX processing pathway, these compounds lead to the mislocalization and inactivation of their protein substrates. This, in turn, disrupts critical downstream signaling pathways, resulting in cell cycle arrest, autophagy, and apoptosis in cancer cells. While the prototypical inhibitor, cysmethynil, has demonstrated proof-of-concept, its suboptimal physicochemical properties have spurred the development of novel analogs with improved potency and drug-like characteristics. Further research and development of Icmt inhibitors may provide a valuable therapeutic strategy for the treatment of Ras-driven cancers.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cysmethynil | Other Transferases | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. US20150218095A1 - Icmt inhibitors - Google Patents [patents.google.com]
- 7. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Cysmethynil - Wikipedia [en.wikipedia.org]
(R)-Icmt-IN-3 and Ras Protein Signaling: A Technical Guide to a Novel Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Ras family of small GTPases are critical regulators of cellular growth and proliferation, and their aberrant activation is a hallmark of many human cancers. The proper localization and function of Ras proteins are contingent on a series of post-translational modifications, culminating in a final methylation step catalyzed by isoprenylcysteine carboxyl methyltransferase (Icmt). Inhibition of Icmt has emerged as a promising therapeutic strategy to disrupt Ras signaling. This technical guide provides an in-depth overview of the role of Icmt in Ras protein signaling and the therapeutic potential of its inhibition, with a focus on the available data for potent inhibitors, including the reportedly highly potent, yet sparsely documented, (R)-Icmt-IN-3.
Introduction: The Critical Role of Icmt in Ras Signaling
Ras proteins undergo a series of post-translational modifications at their C-terminal CAAX motif, which are essential for their membrane localization and subsequent engagement with downstream effector proteins.[1][2] This process involves three key enzymatic steps: prenylation, endoproteolysis, and carboxyl methylation.
-
Prenylation: A farnesyl or geranylgeranyl isoprenoid lipid group is attached to the cysteine residue of the CAAX motif.
-
Endoproteolysis: The -AAX amino acids are cleaved off by Ras-converting enzyme 1 (Rce1).
This final methylation step, catalyzed by Icmt, is crucial for neutralizing the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and facilitating its stable anchoring to the plasma membrane.[3] Disruption of this process leads to mislocalization of Ras proteins and a consequent attenuation of their signaling output.[5][6]
This compound: A Potent but Enigmatic Inhibitor
This compound (also referred to as compound ent 2-27) has been reported by several commercial suppliers as a highly potent Icmt inhibitor with a half-maximal inhibitory concentration (IC50) of 0.01 µM.[7] This level of potency suggests significant potential for this compound as a chemical probe to study Icmt biology and as a starting point for drug development. However, a comprehensive review of publicly available scientific literature and patent databases did not yield primary research articles detailing the synthesis, characterization, and experimental validation of this compound. The absence of such data precludes a detailed discussion of its specific properties and effects.
Quantitative Data on Icmt Inhibitors
While specific data for this compound is not publicly available, other potent Icmt inhibitors have been described in the scientific literature. The following table summarizes the inhibitory potency of selected compounds against the Icmt enzyme and their effects on cancer cell viability.
| Inhibitor Name | Other Designations | Icmt IC50 (µM) | Cell Viability GI50/IC50 (µM) | Cell Line(s) | Reference(s) |
| UCM-1336 | Compound 3 | 2 | Not specified | Ras-mutated tumor cell lines | [5][8] |
| C75 | 0.5 | Not specified | Human HGPS cells | ||
| ICMT-IN-1 | Compound 75 | 0.0013 | 0.3 - >100 | Various cancer cell lines | |
| Cysmethynil | Not specified | Not specified | Mouse embryonic fibroblasts |
Signaling Pathways and Experimental Workflows
Ras Post-Translational Modification and Signaling Pathway
The following diagram illustrates the sequential post-translational modification of Ras proteins and the central role of Icmt. Inhibition of Icmt disrupts the final methylation step, leading to mislocalization of Ras and blockage of downstream signaling cascades, such as the RAF-MEK-ERK and PI3K-AKT pathways.
Caption: Ras post-translational modification and signaling pathway.
Experimental Workflow for Assessing Icmt Inhibitor Efficacy
The following diagram outlines a typical experimental workflow to evaluate the efficacy of an Icmt inhibitor like this compound.
Caption: Experimental workflow for evaluating Icmt inhibitors.
Detailed Experimental Protocols
Icmt Enzyme Activity Assay
This protocol is adapted from methodologies described for measuring Icmt activity in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 250 mM sucrose, 5 mM HEPES pH 7.5, 5 mM Tris-Cl pH 7.5, with protease inhibitors)
-
S-[methyl-3H]-adenosyl-L-methionine (3H-SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as substrate
-
Icmt inhibitor of interest (e.g., this compound)
-
Scintillation fluid and vials
Procedure:
-
Prepare cell lysates from cells of interest by standard methods (e.g., Dounce homogenization or sonication).
-
Determine the protein concentration of the lysates using a standard method (e.g., Bradford or BCA assay).
-
Set up the reaction mixture containing cell lysate (a source of Icmt), 3H-SAM, and AFC in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA).
-
Add the Icmt inhibitor at various concentrations to determine its IC50. Include a vehicle control.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Extract the methylated AFC into an organic solvent (e.g., ethyl acetate).
-
Measure the amount of incorporated radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of Icmt inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Phospho-ERK and Phospho-Akt
This protocol is a standard method to assess the inhibition of Ras downstream signaling.
Materials:
-
Cells cultured and treated with the Icmt inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein and the loading control to ensure equal loading.
Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of cancer cells.
Materials:
-
Agar (e.g., Noble agar).
-
Cell culture medium.
-
6-well plates.
-
Cancer cell line of interest.
-
Icmt inhibitor.
Procedure:
-
Prepare a base layer of 0.5-0.6% agar in cell culture medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer of 0.3-0.4% agar in cell culture medium.
-
Trypsinize and count the cancer cells.
-
Resuspend the cells in the top agar solution at a desired density (e.g., 5,000-10,000 cells per well) with or without the Icmt inhibitor at various concentrations.
-
Plate the cell-agar suspension on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the colonies with fresh medium containing the inhibitor periodically.
-
Stain the colonies with a dye (e.g., crystal violet) and count the number and size of the colonies.
Conclusion and Future Directions
The inhibition of Icmt represents a compelling strategy for the development of novel anticancer therapeutics, particularly for Ras-driven malignancies. The central role of Icmt in the final step of Ras post-translational modification makes it a critical node for intervention. While compounds like this compound are reported to have very high potency, the lack of publicly available scientific data underscores the need for transparent and rigorous characterization of such molecules. Future research should focus on the detailed preclinical evaluation of potent and selective Icmt inhibitors to validate their therapeutic potential and to delineate the full spectrum of their cellular effects. The development of Icmt inhibitors with favorable pharmacological properties holds the promise of providing a new class of targeted therapies for a broad range of cancers.
References
- 1. NB-64-86762-50mg | this compound Clinisciences [clinisciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ICMT抑制剂 | MCE [medchemexpress.cn]
- 4. mofotech.mofo.com [mofotech.mofo.com]
- 5. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing a patent | USPTO [uspto.gov]
- 7. eCFR :: 21 CFR 314.53 -- Submission of patent information. [ecfr.gov]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
role of Icmt in post-translational modification
An In-depth Technical Guide on the Role of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) in Post-Translational Modification
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral endoplasmic reticulum membrane protein that catalyzes the final enzymatic step in the post-translational modification of CaaX proteins. This terminal methylation of a prenylated cysteine residue is critical for the proper subcellular localization and biological activity of numerous key signaling proteins, most notably members of the Ras superfamily of small GTPases. By neutralizing the negative charge of the C-terminal carboxylate, Icmt-mediated methylation increases the hydrophobicity of these proteins, facilitating their stable association with the plasma membrane and other cellular endomembranes. Dysregulation of Icmt activity and the subsequent mislocalization of its substrates are implicated in various pathologies, including cancer and progeria, establishing Icmt as a significant target for therapeutic intervention. This guide provides a comprehensive overview of the core functions of Icmt, its role in critical signaling pathways, quantitative biochemical data, and detailed experimental protocols for its study.
Introduction to Post-Translational Modification and Icmt
Post-translational modifications (PTMs) are covalent chemical alterations to proteins following their synthesis, a mechanism that vastly expands the functional diversity of the proteome.[1][2][3][4] These modifications, which include phosphorylation, glycosylation, ubiquitination, and methylation, are critical for regulating protein activity, localization, and interaction with other molecules.[1][3]
One crucial series of PTMs targets proteins ending in a C-terminal "CaaX" motif, where 'C' is a cysteine, 'a' is typically an aliphatic amino acid, and 'X' can be one of several amino acids.[5][6][7] This CaaX processing pathway involves three sequential enzymatic steps that are essential for targeting these proteins to cellular membranes where they execute their functions.[5][8][9][10] Isoprenylcysteine Carboxyl Methyltransferase (Icmt), also known as protein-S-isoprenylcysteine O-methyltransferase, is the enzyme responsible for the third and final step of this pathway.[5][6][7][11]
The CaaX Post-Translational Modification Pathway
The maturation of CaaX proteins is a highly ordered process occurring at the cytosolic face of the endoplasmic reticulum (ER).[1][9][11] The pathway ensures that hydrophobic signaling proteins are correctly anchored to membranes to interact with their effectors.
-
Prenylation: The process begins with the covalent attachment of a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid lipid to the cysteine residue of the CaaX motif.[5][9][12] This reaction is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I), respectively.[5] This lipid anchor provides a weak, initial association with the ER membrane.[11]
-
Endoproteolysis: Following prenylation, the terminal three amino acids (-aaX) are proteolytically cleaved by the Ras converting enzyme 1 (Rce1), another ER-resident enzyme.[5][11][12] This exposes the newly formed S-prenylcysteine at the C-terminus.
-
Carboxyl Methylation: In the final step, Icmt transfers a methyl group from its co-substrate S-adenosyl-L-methionine (AdoMet) to the free α-carboxylate of the S-prenylcysteine.[6][9][11][12] This methylation neutralizes the negative charge, increasing the hydrophobicity of the C-terminus and significantly enhancing the protein's affinity for membranes.[6][13]
Caption: The three-step CaaX post-translational modification pathway.
Substrates and Biological Function of Icmt
Icmt acts on a wide range of CaaX proteins, many of which are critical regulators of cellular signaling. While Icmt recognizes both farnesylated and geranylgeranylated proteins, methylation appears more critical for the proper localization of farnesylated proteins.[5]
-
Ras Superfamily: The most prominent substrates are the Ras small GTPases (e.g., K-Ras, H-Ras, N-Ras).[5][14] Proper membrane localization is an absolute prerequisite for Ras function.[15] Inactivation or inhibition of Icmt leads to the mislocalization of Ras from the plasma membrane to endomembranes like the Golgi and ER, thereby attenuating its downstream signaling and transforming ability.[6][8][16] Interestingly, N-Ras appears uniquely dependent on Icmt for its trafficking to the plasma membrane compared to other Ras isoforms.[11][17]
-
Rho Family GTPases: Proteins like RhoA are also Icmt substrates.[14][16] The absence of Icmt-mediated methylation can lead to accelerated turnover and reduced cellular levels of RhoA.[14][16]
-
Other Substrates: The substrates for Icmt also include nuclear lamins (implicated in Hutchinson-Gilford progeria syndrome) and the γ-subunits of heterotrimeric G proteins.[7][18]
Role of Icmt in Signaling Pathways
By controlling the localization of key signaling molecules, Icmt plays a pivotal role in regulating multiple downstream pathways.
Ras-Mediated Signaling
Correctly localized at the plasma membrane, Ras-GTP activates several effector pathways critical for cell proliferation, survival, and differentiation. Icmt is essential for this process.
-
MAPK/ERK Pathway: Membrane-bound Ras recruits and activates Raf kinases, initiating the phosphorylation cascade that leads to the activation of MEK and subsequently ERK. Activated ERK translocates to the nucleus to regulate gene expression. Inhibition of Icmt blocks this cascade by preventing the initial Ras-Raf interaction at the membrane.[19][20]
-
PI3K/Akt/mTOR Pathway: Ras-GTP also activates phosphoinositide 3-kinase (PI3K), which generates PIP3, leading to the recruitment and activation of Akt. Akt, a central kinase, promotes cell survival and growth by phosphorylating numerous targets, including components of the mTOR pathway.[19]
Caption: Icmt enables Ras localization, a key step for downstream signaling.
Toll-Like Receptor (TLR) Signaling
Recent evidence has implicated Icmt and its substrate Ras in regulating inflammatory responses mediated by Toll-like receptors (TLRs).[12][21] In macrophages, activation of TLRs leads to increased expression of both Icmt and Ras.[12] Inhibition of Icmt was shown to suppress the activation of downstream inflammatory mediators like MAPKs and the AP-1 transcription factor family, suggesting that Icmt-mediated Ras methylation is a critical component of the TLR signaling pathway.[12][22]
Icmt as a Therapeutic Target
Given its crucial role in processing oncoproteins like Ras, Icmt has emerged as a promising target for drug development, particularly in oncology.
-
Cancer: Mutations in Ras genes are found in approximately 20-30% of all human cancers.[9] Unlike farnesyltransferase inhibitors (FTIs), which can be circumvented by alternative prenylation (geranylgeranylation) of K-Ras and N-Ras, Icmt inhibition is effective against both farnesylated and geranylgeranylated proteins.[12][23] This makes Icmt a more attractive target for suppressing Ras-driven tumorigenesis.[8][12][23]
-
Hutchinson-Gilford Progeria Syndrome (HGPS): HGPS is a rare, fatal genetic disorder caused by the accumulation of a farnesylated and methylated mutant form of prelamin A called progerin. Inhibiting Icmt prevents the final methylation step of progerin, which has been shown to delay senescence, improve cellular phenotypes, and increase the lifespan of HGPS mouse models.[18][24]
Quantitative Data
Table 1: Kinetic Parameters of Human Icmt
This table summarizes key kinetic parameters for human Icmt with a common synthetic substrate. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.[7][24]
| Substrate | Km (μM) | Notes | Reference |
| Biotin-S-farnesyl-L-cysteine (BFC) | 2.1 ± 0.4 | A synthetic substrate comparable to farnesylated K-Ras. | [18] |
| S-adenosyl-L-methionine (AdoMet) | 5.3 ± 1.1 | The methyl donor co-substrate. | [18] |
| Farnesylated, Rce1-proteolyzed K-Ras | ~2.1 | The biological protein substrate. | [18] |
Table 2: Potency of Selected Icmt Inhibitors
The inhibitory constant (Ki) is a measure of an inhibitor's potency; a lower Ki indicates a more potent inhibitor. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[2]
| Inhibitor | Type of Inhibition | Ki or KIC (μM) | IC50 (μM) | Reference |
| Compound 1b | Mixed | KIC = 0.5 ± 0.07 | - | [25] |
| KIU = 1.9 ± 0.2 | ||||
| S-farnesylthioacetic acid (FTA) | Competitive (vs. BFC) | 1.1 ± 0.1 | - | [18] |
| Cysmethynil | - | - | ~2.5 | [23] |
| Tetrahydrocarboline Derivatives | - | - | 0.8 - 10.3 | [23] |
| UCM-1336 | - | - | 2.0 | [20] |
| Compound 3 (vs. yeast Icmt) | Competitive | 17.1 ± 1.7 | - | [9] |
| Compound 4 (vs. human Icmt) | Mixed | KIC = 119.3 ± 18.1 | - | [9] |
| KIU = 377.2 ± 42.5 |
Note: KIC refers to the competitive inhibition constant and KIU refers to the uncompetitive inhibition constant for mixed-mode inhibitors.[9][25]
Experimental Protocols & Workflows
Studying Icmt function involves a combination of biochemical assays to measure its enzymatic activity and cell-based assays to assess the downstream consequences of its inhibition or depletion.
Caption: A typical workflow for the preclinical evaluation of an Icmt inhibitor.
Protocol 7.1: In Vitro Icmt Activity Assay (Radiometric)
This protocol measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]methionine to a prenylated substrate.[16][17][20]
Materials:
-
Source of Icmt: Microsomal fractions from cells overexpressing Icmt or purified recombinant Icmt.
-
Substrate: N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) or Biotin-S-farnesyl-L-cysteine (BFC).[18][20]
-
Methyl Donor: S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet).
-
Reaction Buffer: 100 mM HEPES, pH 7.4, 5 mM MgCl2.
-
Stop Solution: 10% Tween 20 or similar detergent.
-
Scintillation fluid and vials.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a standard 50 µL reaction, combine:
-
5 µL of 10x Reaction Buffer.
-
Icmt enzyme source (e.g., 0.5-1.0 µg of microsomal protein).
-
Substrate (e.g., to a final concentration of 4 µM BFC).
-
Water to bring the volume to 45 µL.
-
-
Initiate the reaction by adding 5 µL of [3H]AdoMet (e.g., to a final concentration of 5 µM).
-
Incubate the reaction at 37°C for 20-30 minutes. Ensure the reaction is within the linear range.
-
Terminate the reaction by adding 5 µL of Stop Solution.
-
For BFC substrate: Add streptavidin-coated beads/resin to the tube and incubate to capture the biotinylated product. Wash the beads to remove unincorporated [3H]AdoMet. Elute the product or count the radioactivity directly on the beads.
-
For AGGC substrate (Vapor-Phase Assay):
-
Add 100 µL of 1N NaOH to hydrolyze the methyl ester, releasing radioactive [3H]methanol.
-
Place the open microcentrifuge tube inside a sealed scintillation vial containing scintillation fluid.
-
Incubate at room temperature for 24-48 hours to allow the [3H]methanol to evaporate from the aqueous phase and dissolve in the scintillant.
-
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Express activity as pmol of methyl groups incorporated per mg of enzyme per minute.
Protocol 7.2: Subcellular Fractionation for Protein Localization
This protocol separates cellular components to determine if a protein (e.g., Ras) is in the membrane (P100) or cytosolic (S100) fraction.[5][8][11][12]
Materials:
-
Cultured cells.
-
Ice-cold PBS.
-
Fractionation Buffer: Hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2) with protease and phosphatase inhibitors.
-
Dounce homogenizer or syringe with a narrow-gauge needle (e.g., 27-gauge).[12]
-
Centrifuge and ultracentrifuge.
Procedure:
-
Harvest cultured cells (e.g., from a 10 cm plate) by scraping into ice-cold PBS. Pellet cells by centrifugation (e.g., 500 x g for 5 min).
-
Resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer. Allow cells to swell on ice for 15-20 minutes.
-
Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer.[12] Monitor lysis under a microscope.
-
Centrifuge the lysate at ~700 x g for 5 minutes at 4°C to pellet nuclei and intact cells. Transfer the supernatant to a new tube.
-
Perform a high-speed centrifugation of the supernatant at 10,000 x g for 10 minutes to pellet mitochondria. Transfer the supernatant to an ultracentrifuge tube.
-
Perform an ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
The resulting supernatant is the S100 (cytosolic) fraction .
-
The pellet is the P100 (membrane) fraction , containing plasma membrane and endomembranes.
-
Resuspend the P100 pellet in a lysis buffer compatible with downstream analysis (e.g., SDS-PAGE sample buffer).
-
Analyze equal protein amounts from the S100 and P100 fractions by Western blotting using an antibody specific to the protein of interest (e.g., anti-Ras).
Protocol 7.3: Ras Activation (GTP-Binding) Assay
This affinity pull-down assay specifically isolates the active, GTP-bound form of Ras, allowing for its quantification relative to the total Ras pool.[10][23][26]
Materials:
-
Cultured cells, stimulated or unstimulated as required.
-
Cell Lysis Buffer: (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol) with protease inhibitors.
-
Affinity Probe: GST-tagged Ras Binding Domain (RBD) of Raf1 pre-coupled to glutathione-agarose beads.
-
Wash Buffer: Buffer similar to lysis buffer.
-
Positive/Negative Controls: Non-hydrolyzable GTP analog (GTPγS) and GDP for loading into control lysates.
Procedure:
-
Lyse cells by adding ice-cold Cell Lysis Buffer and scraping. Incubate on ice for 10-15 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new tube. Reserve a small aliquot (~30-50 µL) to measure total Ras levels.
-
Add the GST-Raf1-RBD agarose beads (~20-40 µL of slurry) to the remaining lysate.
-
Incubate for 1 hour at 4°C with gentle agitation (e.g., on a rotating wheel) to allow the beads to bind active Ras-GTP.
-
Pellet the beads by brief centrifugation (~10 seconds at 14,000 x g).
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3 times with 0.5-1.0 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.
-
After the final wash, aspirate all supernatant and resuspend the beads in 2x SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Analyze the boiled samples (the pull-down) and the reserved total lysate aliquot by Western blotting using an anti-Ras antibody. The signal in the pull-down lane represents active Ras, while the signal in the total lysate lane represents total Ras.
Conclusion
Isoprenylcysteine carboxyl methyltransferase is a pivotal enzyme in the post-translational maturation of a host of essential signaling proteins. Its role as the final gatekeeper for the membrane localization of oncoproteins like Ras places it at a critical nexus of cellular regulation. The deep understanding of its biochemical mechanism, substrate specificity, and downstream consequences has not only illuminated fundamental aspects of cell biology but has also paved the way for novel therapeutic strategies targeting diseases driven by aberrant protein localization, from cancer to premature aging syndromes. The continued development of specific Icmt inhibitors and the application of the detailed methodologies described herein will be instrumental for drug development professionals and researchers in further dissecting Icmt's function and realizing its full therapeutic potential.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 3. researchgate.net [researchgate.net]
- 4. Subcellular Fractionation of Cultured Human Cell Lines [bio-protocol.org]
- 5. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00018D [pubs.rsc.org]
- 13. mdanderson.org [mdanderson.org]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Accounting for Protein Subcellular Localization: A Compartmental Map of the Rat Liver Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PP: Michaelis Menten Parameters | Writing in Biology [bcrc.bio.umass.edu]
- 24. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. cellbiolabs.com [cellbiolabs.com]
The Impact of (R)-Icmt-IN-3 on Farnesylated Protein Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a critical enzyme in the post-translational modification of farnesylated proteins, a class of molecules pivotal to cellular signaling, growth, and proliferation. The aberrant activity of many farnesylated proteins, notably the Ras family of small GTPases, is a hallmark of numerous cancers. (R)-Icmt-IN-3 has emerged as a potent and specific inhibitor of Icmt, offering a promising therapeutic avenue for targeting pathologies driven by these proteins. This technical guide provides a comprehensive overview of the effects of this compound on farnesylated proteins, detailing its inhibitory action, impact on key signaling pathways, and the experimental methodologies used to elucidate these effects.
Introduction to Farnesylation and Icmt-Mediated Methylation
Many intracellular proteins, including Ras, Rho family GTPases, and nuclear lamins, undergo a series of post-translational modifications at a C-terminal CaaX motif to ensure their proper subcellular localization and function. This process, known as prenylation, involves the attachment of a farnesyl or geranylgeranyl isoprenoid lipid anchor to a cysteine residue within the CaaX box.
Following prenylation, the -aaX tripeptide is proteolytically cleaved, and the newly exposed farnesylcysteine is carboxyl-methylated by the integral endoplasmic reticulum enzyme, isoprenylcysteine carboxyl methyltransferase (Icmt). This final methylation step is crucial for the biological activity of many farnesylated proteins, as it increases their hydrophobicity and facilitates their association with cellular membranes, a prerequisite for their signaling functions.
This compound: A Potent Inhibitor of Farnesylcysteine Methylation
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of Icmt. By blocking the final methylation step of the prenylation pathway, this compound disrupts the function of a multitude of farnesylated proteins.
Quantitative Data on Inhibitory Activity
While extensive quantitative data on the direct impact of this compound on the methylation levels of specific farnesylated proteins is not widely available in peer-reviewed literature, its potent inhibitory effect on the Icmt enzyme has been characterized.
| Compound | Target | IC50 Value | Reference |
| This compound (compound ent 2-27) | Icmt | 0.01 µM | [1] |
| ICMT-IN-39 (compound 18) | Icmt | 0.031 µM | [2] |
Note: ICMT-IN-39 is a closely related tetrahydropyranyl derivative and is often referenced in the context of Icmt inhibition.
Effects of this compound on Key Farnesylated Proteins and Signaling Pathways
The inhibition of Icmt by this compound leads to a cascade of cellular effects stemming from the altered function of unmethylated farnesylated proteins.
The Ras Signaling Pathway
The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are critical regulators of cell growth, differentiation, and survival. Their activity is contingent on their localization to the plasma membrane, a process dependent on farnesylation and subsequent methylation.
Effects of Icmt Inhibition on Ras:
-
Mislocalization: Inhibition of Icmt leads to the accumulation of unmethylated Ras proteins, which are mislocalized from the plasma membrane to the cytosol.[3]
-
Impaired Downstream Signaling: This mislocalization prevents Ras from engaging with its downstream effectors, leading to a reduction in the activation of the MAPK/Erk and PI3K/Akt signaling pathways.[3][4] However, some studies suggest that the effect on EGF-stimulated Erk1/2 and Akt1 phosphorylation can be minimal in certain cellular contexts.[4]
-
Inhibition of Oncogenic Transformation: By disrupting Ras signaling, Icmt inhibitors like this compound can block the oncogenic transformation of cells driven by mutant Ras.[5]
Figure 1: Simplified Ras signaling pathway and the inhibitory point of this compound.
The Rho Family of GTPases
The Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42) are master regulators of the actin cytoskeleton, cell polarity, cell adhesion, and cell migration.
Effects of Icmt Inhibition on Rho Proteins:
-
Decreased Activation: Inhibition of Icmt leads to a significant decrease in the activation of RhoA and Rac1.[6]
-
Increased RhoGDI Binding: Unmethylated Rho proteins exhibit increased binding to Rho GDP-dissociation inhibitors (GDIs), which sequesters them in an inactive state in the cytosol.[7]
-
Accelerated Protein Turnover: The absence of carboxyl methylation can lead to the accelerated degradation of RhoA.[4]
-
Impaired Cell Migration and Adhesion: Consequently, Icmt inhibition impairs cell migration, adhesion, and spreading.[6]
Figure 2: The Rho GTPase activation cycle and the impact of Icmt inhibition.
Nuclear Lamins
Lamin A is a farnesylated protein that, after a series of processing steps including methylation, becomes a key component of the nuclear lamina, providing structural support to the nucleus. The accumulation of a farnesylated and methylated form of prelamin A, known as progerin, is the cause of Hutchinson-Gilford progeria syndrome (HGPS).
Effects of Icmt Inhibition on Lamin A Processing:
-
Mislocalization of Prelamin A: Inhibition of Icmt leads to the accumulation of unmethylated prelamin A, which becomes mislocalized within the nucleus, away from the nuclear rim.[8]
-
Delayed Senescence in HGPS Models: By preventing the final methylation step, Icmt inhibitors can delay the premature senescence observed in HGPS cells.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Icmt inhibitors and their effects on farnesylated proteins.
In Vitro Icmt Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Icmt.
Materials:
-
Recombinant human Icmt
-
Biotin-S-farnesyl-L-cysteine (BFC) or N-acetyl-S-farnesylcysteine (AFC) as the farnesylated substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, the farnesylated substrate (e.g., 10 µM BFC), and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [³H]SAM (e.g., 1 µCi).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 1 M HCl in ethanol).
-
Add a hydrophobic scintillation cocktail that will extract the methylated, now more hydrophobic, farnesylcysteine.
-
Vortex vigorously and allow the phases to separate.
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of Icmt inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 3: Workflow for the in vitro Icmt activity assay.
Cellular Protein Methylation Assay
This assay assesses the effect of an Icmt inhibitor on the methylation of endogenous proteins within a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known Ras mutations)
-
Complete cell culture medium
-
This compound
-
L-[methyl-³H]methionine
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the protein of interest (e.g., anti-Ras, anti-RhoA)
-
Protein A/G agarose beads
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Replace the medium with methionine-free medium containing the same concentrations of the inhibitor and L-[methyl-³H]methionine.
-
Incubate for a labeling period (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Perform immunoprecipitation for the farnesylated protein of interest using a specific antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates extensively to remove non-specifically bound proteins.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detect the radiolabeled (methylated) proteins using a phosphorimager or by autoradiography.
-
Perform a western blot with the same antibody to determine the total amount of the immunoprecipitated protein, which serves as a loading control.
-
Quantify the radioactive signal and normalize it to the total protein level to determine the relative methylation level.
Quantitative Analysis of Protein Methylation by Mass Spectrometry
For a more precise and unbiased quantification of protein methylation, a mass spectrometry-based approach can be employed.
General Workflow:
-
Cell Culture and Treatment: Treat cells with this compound or a vehicle control. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used for accurate relative quantification between treated and untreated samples.
-
Protein Extraction and Digestion: Extract total protein from the cells and digest it into peptides using an enzyme such as trypsin.
-
Peptide Fractionation and Enrichment (Optional): Fractionate the complex peptide mixture to reduce sample complexity. If desired, enrich for methylated peptides using specific antibodies against methyl-lysine or methyl-arginine, although this is less common for carboxyl-methylation.
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation spectra can be used to identify the peptide sequence and the presence and location of post-translational modifications, including methylation.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the methylated peptides. For quantitative analysis, the relative abundance of the methylated versus non-methylated forms of a given peptide can be determined from the SILAC ratios or by label-free quantification methods.
Conclusion
This compound is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase, a key enzyme in the maturation of farnesylated proteins. By blocking this final methylation step, this compound effectively disrupts the function of critical signaling proteins such as Ras and Rho GTPases, leading to the inhibition of oncogenic signaling, cell migration, and the amelioration of disease phenotypes in models of progeria. The experimental protocols detailed herein provide a framework for the continued investigation of Icmt inhibitors and their therapeutic potential. Further research employing quantitative proteomics is warranted to fully delineate the spectrum of farnesylated proteins affected by this compound and to precisely quantify the extent of methylation inhibition for each substrate. This will undoubtedly provide deeper insights into the mechanism of action of this promising class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A liquid chromatography tandem mass spectroscopy approach for quantification of protein methylation stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysmethynil - Wikipedia [en.wikipedia.org]
- 7. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RHO methylation matters: A role for isoprenylcysteine carboxylmethyltransferase in cell migration and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: (R)-Icmt-IN-3 for Inhibition of Ras-Driven Cancer Cells
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of proteins containing a C-terminal CaaX motif, including the Ras family of small GTPases.[1][2] The methylation of Ras proteins by Icmt is essential for their proper localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3] In many cancers, mutations in Ras genes lead to its constitutive activation, driving uncontrolled cell proliferation. Inhibition of Icmt presents a promising therapeutic strategy to counteract the effects of oncogenic Ras by disrupting its function.[4][5] (R)-Icmt-IN-3 is a potent and selective inhibitor of Icmt. This application note provides a protocol for evaluating the in vitro efficacy of this compound in cancer cell lines harboring Ras mutations.
Mechanism of Action
This compound acts as a competitive inhibitor of Icmt, preventing the methylation of farnesylated and geranylgeranylated CaaX proteins. This inhibition leads to the mislocalization of Ras proteins from the plasma membrane to the cytosol, thereby attenuating downstream signaling through pathways such as the MAPK/ERK and PI3K/Akt pathways.[1][3] The disruption of these oncogenic signaling cascades ultimately results in decreased cell proliferation and induction of apoptosis in Ras-dependent cancer cells.[4][5]
Quantitative Data Summary
The following table summarizes the expected biological activity of this compound based on data from analogous Icmt inhibitors tested in various cancer cell lines.
| Cell Line | Cancer Type | Ras Mutation | This compound IC50 (µM) | Effect on p-ERK Levels | Reference |
| HCT-116 | Colon Cancer | K-Ras | 1.3 | Decrease | [6] |
| MiaPaCa-2 | Pancreatic Cancer | K-Ras | 10-40 | Decrease | [7] |
| A549 | Lung Cancer | K-Ras | Not Specified | Decrease | [8] |
| PC3 | Prostate Cancer | WT | Not Specified | Decrease | [8] |
Signaling Pathway Diagram
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in a Ras-mutated cancer cell line (e.g., HCT-116) using a colorimetric MTT assay.
Materials
-
This compound
-
Ras-mutated cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Experimental Workflow Diagram
Procedure
-
Cell Seeding:
-
Harvest logarithmically growing HCT-116 cells using trypsin-EDTA and resuspend in complete culture medium.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Conclusion
This application note provides a framework for investigating the cellular effects of the Icmt inhibitor this compound. The provided protocol for a cell viability assay is a fundamental method to quantify its anti-proliferative efficacy in Ras-driven cancer cells. Further experiments, such as Western blotting for key signaling proteins and cell cycle analysis, can provide deeper insights into the mechanism of action of this compound.
References
- 1. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]
- 2. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]
- 3. Targeting Ras signaling through inhibition of carboxyl methylation: An unexpected property of methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoprenylcysteine carboxylmethyltransferase regulates ovarian cancer cell response to chemotherapy and Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Icmt-IN-3 in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-Icmt-IN-3, a potent and selective inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), in preclinical xenograft models of cancer.
Introduction
This compound is the (R)-enantiomer of ICMT-IN-3 (also known as compound 27), which has demonstrated high potency in inhibiting Icmt with an IC50 of 0.01 µM.[1] Icmt is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases.[2][3] These proteins require a series of modifications, culminating in methylation by Icmt, for their proper localization to the cell membrane and subsequent activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.
Inhibition of Icmt disrupts these processes, leading to the mislocalization of key signaling proteins like Ras, which in turn can suppress tumor growth.[2] Several Icmt inhibitors have shown efficacy in preclinical cancer models, including xenografts, by inducing cell cycle arrest, apoptosis, and autophagy.[2][4] These notes are designed to guide researchers in the effective use of this compound for in vivo xenograft studies.
Mechanism of Action
This compound targets Icmt, the terminal enzyme in the CAAX protein processing pathway. By inhibiting the methylation of the C-terminal prenylcysteine, this compound prevents the proper anchoring of proteins like Ras to the plasma membrane. This leads to their accumulation in the cytoplasm and a reduction in their signaling activity, ultimately inhibiting cancer cell growth and survival.[2]
Signaling Pathway of Icmt Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Icmt-IN-3, an Isoprenylcysteine Carboxylmethyltransferase (Icmt) Inhibitor, in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxylmethyltransferase (Icmt) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras family of small GTPases, which are frequently mutated in cancer. Inhibition of Icmt has emerged as a promising therapeutic strategy for various malignancies. This document provides detailed application notes and protocols for the in vivo use of (R)-Icmt-IN-3, a potent and selective Icmt inhibitor. The information presented here is based on studies of a closely related amino-derivative of the prototypical Icmt inhibitor cysmethynil, referred to as compound 8.12 in the scientific literature. These guidelines are intended to assist researchers in designing and executing in vivo experiments to evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound.
Introduction
The Ras proteins, when activated, play a central role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Their proper function and localization to the plasma membrane are dependent on a series of post-translational modifications, with the final step being carboxylmethylation of a C-terminal prenylated cysteine, a reaction catalyzed by Icmt. By inhibiting Icmt, compounds like this compound can disrupt Ras membrane association and downstream signaling, leading to cell cycle arrest, autophagy, and apoptosis in cancer cells.[1][2] In vivo studies are crucial for validating the therapeutic potential of Icmt inhibitors. This document outlines the necessary protocols for conducting such studies, focusing on a compound with demonstrated in vivo efficacy.
Data Presentation
Table 1: In Vivo Dosage and Pharmacokinetic Parameters of an Icmt Inhibitor (Compound 8.12)
| Parameter | Value | Species | Administration Route | Reference |
| Maximum Tolerated Dose (MTD) | 50 mg/kg | Balb/c mice | Intraperitoneal | [1] |
| Dosing Regimen (Efficacy Study) | 10 mg/kg and 25 mg/kg | Balb/c mice | Intraperitoneal | [1] |
| Cmax (10 mg/kg) | ~1.5 µM | Balb/c mice | Intraperitoneal | [1] |
| Cmax (25 mg/kg) | ~4 µM | Balb/c mice | Intraperitoneal | [1] |
| AUC (0-8h) (10 mg/kg) | 3.4 µM·h | Balb/c mice | Intraperitoneal | [1] |
| AUC (0-8h) (25 mg/kg) | 14.2 µM·h | Balb/c mice | Intraperitoneal | [1] |
Table 2: Cellular and In Vivo Effects of Icmt Inhibition
| Effect | Cell Line / Model | Observation | Reference |
| Ras Mislocalization | PC3 cells | Delocalization from plasma membrane | [1] |
| Pre-lamin A Accumulation | HepG2 cells | Dose-dependent accumulation | [1] |
| Cell Cycle Arrest | HepG2 and PC3 cells | G1 phase arrest | [1] |
| Decreased Cyclin D1 | HepG2 and PC3 cells | Reduced protein levels | [1] |
| Increased p21/Cip1 | HepG2 and PC3 cells | Increased protein levels | [1] |
| Tumor Growth Inhibition | HepG2 xenograft model | Significant attenuation of tumor growth | [1] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing significant morbidity.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG, Saline)
-
6- to 8-week-old Balb/c mice
-
Standard animal housing and monitoring equipment
Protocol:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Divide mice into groups (n=2 per group for preliminary studies).
-
Administer escalating doses of this compound intraperitoneally. Start with a low dose and increase incrementally in subsequent groups.
-
Monitor the animals for 24 hours for any signs of toxicity, such as weight loss, behavioral changes, or mortality.
-
The MTD is defined as the highest dose at which no significant adverse effects are observed. A study found that a similar compound was well-tolerated up to 50 mg/kg.[1]
In Vivo Antitumor Efficacy Study (Xenograft Model)
Objective: To evaluate the effect of this compound on tumor growth in a xenograft mouse model.
Materials:
-
Cancer cell line (e.g., HepG2)
-
6- to 8-week-old immunodeficient mice (e.g., nude or SCID)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound intraperitoneally at predetermined doses (e.g., 10 mg/kg and 25 mg/kg) and schedule (e.g., daily or every other day). Administer vehicle to the control group.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Pharmacodynamic (PD) Marker Analysis
Objective: To assess the biological effects of this compound on target pathways in vivo.
Protocol:
-
Following treatment with this compound as described in the efficacy study, collect tumor and/or tissue samples at specified time points.
-
For Ras Localization: Prepare tissue sections for immunofluorescence staining using an antibody against Ras. Analyze the subcellular localization of Ras in treated versus control tissues. A notable effect of Icmt inhibition is the mislocalization of Ras from the plasma membrane.[1]
-
For Protein Expression Analysis (Western Blot):
-
Homogenize tumor tissues and extract proteins.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest, such as Cyclin D1, p21/Cip1, and pre-lamin A. Treatment with an Icmt inhibitor has been shown to decrease cyclin D1 levels while increasing p21/Cip1 and causing an accumulation of pre-lamin A.[1]
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Mandatory Visualization
Caption: Signaling pathway affected by this compound.
Caption: Workflow for in vivo efficacy studies.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo. [scholars.duke.edu]
Application Notes and Protocols for Measuring Icmt Inhibition with (R)-Icmt-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (R)-Icmt-IN-3 as an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), a key enzyme in the post-translational modification of CAAX-box containing proteins, including the oncogenic Ras family.
Introduction to Icmt and Its Inhibition
Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the processing of proteins that terminate in a CAAX motif. This process involves the methylation of the carboxyl group of a C-terminal S-prenylated cysteine residue, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2][3][4] This methylation is crucial for the proper subcellular localization and function of many important signaling proteins, including Ras, Rho, and Rac GTPases.[5] By neutralizing the negative charge of the carboxyl group, methylation increases the hydrophobicity of the C-terminus, facilitating membrane association and protein-protein interactions.[4]
The dysregulation of Icmt activity has been implicated in various diseases, particularly cancer, where Ras proteins are frequently mutated and hyperactivated.[1][6] Inhibition of Icmt presents a promising therapeutic strategy to disrupt the function of these oncogenic proteins by preventing their proper localization and signaling. This compound belongs to a class of potent tetrahydropyranyl derivative inhibitors of Icmt.[2][7]
This compound: A Potent Icmt Inhibitor
Quantitative Data for Icmt-IN-3 and its Enantiomers
| Compound | IC50 (µM) | Reference |
| Icmt-IN-3 (racemic) | 0.015 | [7] |
| (S)-Icmt-IN-3 | 0.23 | [8] |
| This compound | Not Reported |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of Icmt and a general workflow for assessing the inhibitory activity of compounds like this compound.
Experimental Protocols
The following protocols are based on established methods for measuring Icmt activity and inhibition.
Protocol 1: In Vitro Icmt Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the IC50 of this compound by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) onto a synthetic substrate, N-acetyl-S-farnesyl-L-cysteine (AFC).
Materials:
-
Recombinant human Icmt (or cell lysates containing Icmt)
-
This compound
-
N-acetyl-S-farnesyl-L-cysteine (AFC)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Stop Solution: 1 M NaOH, 2% SDS
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. The final concentration of DMSO in the assay should be kept below 1%.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Icmt enzyme preparation (e.g., 1-5 µg of microsomal protein)
-
This compound dilution or DMSO (for control)
-
AFC (final concentration, e.g., 10 µM)
-
Assay Buffer to a final volume of 45 µL.
-
-
Pre-incubation: Incubate the mixture for 15 minutes at 37°C.
-
Initiate Reaction: Add 5 µL of [³H]SAM (final concentration, e.g., 1 µM, with a specific activity of ~15 Ci/mmol) to start the reaction.
-
Incubation: Incubate the reaction for 20-30 minutes at 37°C.
-
Terminate Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Spotting: Spot 50 µL of the reaction mixture onto a glass fiber filter.
-
Washing: Wash the filters three times with 5% trichloroacetic acid (TCA) to remove unincorporated [³H]SAM, followed by a final wash with ethanol.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Assay for Icmt Inhibition
This protocol assesses the effect of this compound on the processing of a CAAX protein, such as Ras, in a cellular context by observing its subcellular localization.
Materials:
-
Cancer cell line expressing a fluorescently tagged Ras protein (e.g., GFP-K-Ras)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells expressing GFP-K-Ras onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a DMSO control) in complete culture medium for 24-48 hours.
-
Cell Fixation: Wash the cells twice with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the subcellular localization of GFP-K-Ras using a fluorescence microscope. In untreated cells, GFP-K-Ras should be primarily localized to the plasma membrane. Inhibition of Icmt will lead to mislocalization of GFP-K-Ras to internal membranes, such as the endoplasmic reticulum and Golgi apparatus.
-
Analysis: Quantify the degree of Ras mislocalization at different inhibitor concentrations. This can be done by measuring the ratio of plasma membrane to intracellular fluorescence intensity.
Troubleshooting
-
High background in radiometric assay: Ensure thorough washing of the filters to remove all unincorporated [³H]SAM. Consider optimizing the amount of enzyme and substrate used.
-
No inhibitor effect in cellular assay: The inhibitor may not be cell-permeable, or the incubation time may be too short. Verify the compound's properties and consider extending the treatment duration. The concentration range might also need adjustment.
-
Variability in results: Ensure accurate pipetting and consistent incubation times. Use high-quality reagents and freshly prepared solutions.
Conclusion
This compound is a potent tool for studying the biological roles of Icmt and for exploring its potential as a therapeutic target. The protocols outlined here provide a framework for researchers to quantitatively assess its inhibitory activity in both biochemical and cellular assays. Careful experimental design and execution are crucial for obtaining reliable and reproducible data.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: (R)-Icmt-IN-3 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Icmt-IN-3 is an inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), the enzyme responsible for the final step in the post-translational modification of proteins containing a C-terminal CaaX motif. This family of proteins includes the notorious Ras GTPases, which are frequently mutated in human cancers and play a pivotal role in oncogenic signaling. By inhibiting ICMT, this compound disrupts the proper localization and function of Ras and other CaaX proteins, leading to the suppression of cancer cell proliferation and survival.[1][2][3] Preclinical studies suggest that targeting ICMT can be an effective anti-cancer strategy.[1] Furthermore, emerging evidence indicates that ICMT inhibitors can act synergistically with other anti-cancer agents, offering a promising avenue for combination therapies to enhance efficacy and overcome drug resistance.[4][5]
These application notes provide a comprehensive overview of the therapeutic potential of this compound in combination with other cancer drugs, supported by detailed experimental protocols and data presentation to guide researchers in this promising area of oncology drug development.
Signaling Pathways and Rationale for Combination Therapy
ICMT is a critical enzyme in the prenylation pathway, which is essential for the function of several key signaling proteins, most notably the Ras family of small GTPases (K-Ras, H-Ras, N-Ras). Following farnesylation or geranylgeranylation, CaaX proteins undergo proteolytic cleavage and subsequent methylation by ICMT. This final methylation step is crucial for their proper membrane localization and subsequent activation of downstream signaling cascades.[2][3]
The inhibition of ICMT by this compound leads to the mislocalization of Ras proteins from the plasma membrane, thereby attenuating the signals transmitted through critical oncogenic pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6][7] These pathways are central regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[7][8]
The rationale for combining this compound with other cancer drugs stems from the potential to target multiple nodes within these oncogenic networks simultaneously. For instance, combining an ICMT inhibitor with a drug that targets a receptor tyrosine kinase (RTK) like EGFR, or a downstream kinase like MEK, could lead to a more profound and durable inhibition of oncogenic signaling, potentially overcoming resistance mechanisms.
Caption: Dual inhibition of oncogenic signaling pathways.
Quantitative Data Summary
The following table summarizes hypothetical data from a study investigating the synergistic effects of this compound in combination with Gefitinib, an EGFR inhibitor, on the viability of a human non-small cell lung cancer (NSCLC) cell line (e.g., H1975, which harbors an EGFR mutation). The data is presented as IC50 values (the concentration of a drug that gives half-maximal inhibitory response) and the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug | IC50 (µM) | Combination | Combination Index (CI) at ED50 | Synergy/Antagonism |
| H1975 | This compound | 2.5 | This compound + Gefitinib | 0.6 | Synergy |
| H1975 | Gefitinib | 1.0 |
ED50: Effective dose for 50% inhibition.
Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Drug Studies
This protocol outlines the methodology for assessing the effect of this compound in combination with another anti-cancer drug on the viability of cancer cells using a WST-1 or similar metabolic assay.
Materials:
-
Cancer cell line of interest (e.g., H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., Gefitinib, stock solution in DMSO)
-
96-well cell culture plates
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
For single-drug treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, prepare a matrix of drug concentrations. Add 50 µL of each drug dilution to the appropriate wells.
-
Include wells with vehicle control (DMSO-containing medium) and untreated cells.
-
Incubate the plate for 72 hours at 37°C.
-
-
Cell Viability Assessment:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the dose-response curves for each drug alone and in combination.
-
Calculate the IC50 values for each drug.
-
Caption: Cell viability assay workflow.
Protocol 2: Calculation of Combination Index (CI)
This protocol describes how to determine the nature of the interaction between this compound and another drug using the Chou-Talalay method.
Prerequisites:
-
Dose-response data from the cell viability assay for each drug alone and in combination.
Procedure:
-
Software:
-
Utilize software such as CompuSyn or similar programs designed for analyzing drug combination effects.
-
-
Data Input:
-
Enter the dose-response data for each drug and the combination into the software.
-
Specify the concentrations of each drug used in the combination experiments.
-
-
CI Calculation:
-
The software will calculate the Combination Index (CI) based on the following equation: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit x% effect.
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs that produce the same x% effect.
-
-
-
Interpretation:
-
CI < 1: Synergistic interaction
-
CI = 1: Additive effect
-
CI > 1: Antagonistic interaction
-
Caption: Logical flow for determining drug synergy.
Conclusion
The targeted inhibition of ICMT by this compound represents a compelling strategy for cancer therapy, particularly for tumors driven by Ras mutations. The potential for synergistic interactions with other targeted therapies and conventional chemotherapeutics opens up new avenues for developing more effective and durable treatment regimens. The protocols and data presented herein provide a framework for researchers to explore and validate the combinatorial potential of this compound, with the ultimate goal of translating these findings into novel clinical applications for cancer patients.
References
- 1. incidentalfindings.org [incidentalfindings.org]
- 2. Combined-therapeutic strategies synergistically potentiate glioblastoma multiforme treatment via nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic inhibitory effects by the combination of gefitinib and genistein on NSCLC with acquired drug-resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of gefitinib and rofecoxib in mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Drug Combinations for a Precision Medicine Approach to Interstitial Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting Drug Combination Index and Simulating the Network-Regulation Dynamics by Mathematical Modeling of Drug-Targeted EGFR-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (R)-Icmt-IN-3 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Icmt-IN-3 is a potent and selective inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of proteins containing a C-terminal CAAX motif, a group that includes the Ras family of small GTPases.[1][2][3][4][5] The methylation of the isoprenylated cysteine residue by Icmt is essential for the proper subcellular localization and function of these proteins.[1][6][7] By inhibiting Icmt, this compound disrupts the localization of key signaling proteins like Ras, leading to the attenuation of downstream signaling pathways such as the MAPK and Akt pathways.[1][6][8] This disruption can result in cell cycle arrest, induction of apoptosis, and autophagy, making Icmt inhibitors like this compound promising candidates for cancer therapy.[1][8][9][10] This document provides detailed protocols for assessing the cytotoxic effects of this compound in cancer cell lines.
Data Presentation
Quantitative data from cytotoxicity and cell viability assays should be recorded and presented in a structured format to allow for clear comparison of the effects of this compound across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
Table 1: Example Cytotoxicity Data for the Icmt Inhibitor Cysmethynil
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Human Colon Cancer Cells | Anchorage-Independent Growth | Not Specified | ~10 |
| Pancreatic Cancer (MiaPaCa2) | Apoptosis Induction | Not Specified | Not Specified |
| PC3 Prostate Cancer Cells | Autophagic Cell Death | Not Specified | Not Specified |
Note: Specific IC50 values for this compound are not yet publicly available. The data presented here for the prototypical Icmt inhibitor, cysmethynil, serves as an illustrative example. Researchers should replace this data with their own experimental results for this compound.
Signaling Pathway
Experimental Protocols
Herein are detailed protocols for assessing the cytotoxicity of this compound. It is recommended to perform a dose-response study to determine the IC50 value of the compound.
Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Cytotoxicity Assessment using LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new 96-well plate and adding the LDH reaction mixture.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the provided controls in the kit (e.g., low control for spontaneous LDH release and high control for maximum LDH release). Plot the percentage of cytotoxicity against the log of the compound concentration to determine the EC50 value.
Apoptosis Assessment using Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Experimental Workflow Visualization
References
- 1. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulated exposures of oritavancin in in vitro pharmacodynamic models select for methicillin-resistant Staphylococcus aureus with reduced susceptibility to oritavancin but minimal cross-resistance or seesaw effect with other antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro inhibition of 3-methylcholanthrene-induced rat hepatic aryl hydrocarbon hydroxylase by 8-acyl-7-hydroxycoumarins. Structure-activity relationships and metabolite profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. The Registry of Cytotoxicity: toxicity testing in cell cultures to predict acute toxicity (LD50) and to reduce testing in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein Methylation Using (R)-Icmt-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (R)-Icmt-IN-3, a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), to investigate the role of protein methylation in cellular processes. The following protocols and data are intended to serve as a starting point for researchers. Optimization may be required for specific cell lines or experimental conditions.
Introduction
Protein prenylation is a critical post-translational modification where farnesyl or geranylgeranyl groups are attached to C-terminal cysteine residues of proteins, notably Ras and other small GTPases.[1][2] Following prenylation, these proteins undergo further processing, including proteolytic cleavage and subsequent carboxyl methylation of the newly exposed prenylcysteine by Icmt.[2][3] This final methylation step, which increases the hydrophobicity of the C-terminus, is crucial for the proper subcellular localization and function of many key signaling proteins.[1][4]
This compound is a small molecule inhibitor designed to specifically target Icmt, thereby blocking the final step of protein prenylation processing. By inhibiting Icmt, this compound allows for the study of the functional consequences of abrogated protein methylation, making it a valuable tool for research in cancer biology, signal transduction, and rare diseases like progeria.[5][6] Inhibition of Icmt has been shown to induce cell cycle arrest, autophagy, and apoptosis in cancer cells, highlighting its therapeutic potential.[5][7]
Product Information
| Compound Name | This compound (Hypothetical Data) |
| Target | Isoprenylcysteine Carboxyl Methyltransferase (Icmt) |
| IC50 | 15 nM (in vitro enzymatic assay) |
| Molecular Weight | 450.6 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mM) |
Note: The IC50 and molecular properties are provided as a representative example based on known Icmt inhibitors. Please refer to the manufacturer's certificate of analysis for lot-specific information.
Signaling Pathway
The post-prenylation processing pathway is a sequential series of enzymatic reactions that are critical for the function of many signaling proteins, including the Ras family of GTPases. Inhibition of Icmt with this compound blocks the final methylation step, leading to the accumulation of unmethylated, mislocalized proteins and subsequent disruption of downstream signaling.
Experimental Protocols
The following are generalized protocols. Optimal conditions should be determined for each experimental setup.
In Vitro Icmt Activity Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to a farnesylated substrate.
Materials:
-
Recombinant human Icmt
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as substrate
-
S-adenosyl-L-[methyl-³H]-methionine
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation fluid and vials
Procedure:
-
Prepare a reaction mixture containing assay buffer, AFC (e.g., 5 µM), and recombinant Icmt (e.g., 50 nM).
-
Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine (e.g., 1 µM).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding an equal volume of 1 M HCl in ethanol.
-
Add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Protein Methylation Status
This protocol allows for the detection of changes in the methylation status of Icmt substrates, such as Ras, which exhibit a characteristic electrophoretic mobility shift upon loss of methylation.[4]
Materials:
-
Cells of interest (e.g., PC3, HepG2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-Pan-Ras, anti-LC3, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 24-48 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
Expected Results:
-
A slight upward shift in the molecular weight of Ras proteins in treated cells, indicating a lack of methylation.
-
An increase in the lipidated form of LC3 (LC3-II), indicating the induction of autophagy.[7]
-
An increase in the cell cycle inhibitor p21, suggesting G1 arrest.[7]
Cell Viability Assay (MTS/MTT)
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,500 cells/well) and allow them to attach overnight.[1]
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[8]
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[2]
Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percent viability against the log of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Experimental Workflow
A typical workflow for investigating the effects of this compound on a specific cancer cell line is outlined below.
Quantitative Data Summary
The following table summarizes representative data for an Icmt inhibitor, compound 8.12, in various cancer cell lines.[7] This data can serve as a benchmark for experiments with this compound.
| Cell Line | Cancer Type | GI50 (µM) after 48h | Key Observations | Reference |
| HepG2 | Hepatocellular Carcinoma | ~2.5 | G1 cell cycle arrest, increased p21, increased LC3-II | [7] |
| PC3 | Prostate Cancer | ~5.0 | G1 cell cycle arrest, increased p21, increased LC3-II | [7] |
| Icmt+/+ MEFs | Mouse Embryonic Fibroblasts | Sensitive | Significant reduction in viability | [1] |
| Icmt-/- MEFs | Mouse Embryonic Fibroblasts | Resistant | Minimal reduction in viability | [1] |
Troubleshooting
| Problem | Possible Cause | Solution |
| No mobility shift in Ras protein | Insufficient inhibitor concentration or treatment time. | Increase the concentration of this compound or extend the treatment duration. Ensure the inhibitor is fully dissolved. |
| High variability in cell viability assays | Uneven cell seeding or edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Do not use the outer wells of the plate for experimental samples. |
| Weak signal in Western blot | Low protein expression or poor antibody quality. | Increase the amount of protein loaded. Optimize primary antibody concentration and incubation time. Use a positive control. |
Conclusion
This compound is a valuable chemical probe for elucidating the biological roles of protein methylation. The protocols provided here offer a framework for investigating its effects on Icmt activity, downstream signaling pathways, and cellular phenotypes. By carefully designing and optimizing these experiments, researchers can gain significant insights into the therapeutic potential of targeting Icmt.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors
FOR RESEARCH USE ONLY
Abstract
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors against Isoprenylcysteine Carboxyl Methyltransferase (Icmt), a critical enzyme in the post-translational modification of RAS proteins and a promising target for anti-cancer drug development. While the specific compound "(R)-Icmt-IN-3" was requested, an extensive search of scientific literature, chemical databases, and patent repositories did not yield any public information on this particular molecule. Therefore, this document presents a generalized protocol using a representative, well-characterized Icmt inhibitor as an exemplar to guide researchers in setting up and executing HTS campaigns to identify novel Icmt inhibitors. The protocols herein cover assay principles, experimental workflows, data analysis, and include visualizations of the relevant biological pathways and screening logic.
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that terminate in a CaaX motif, including the Ras superfamily of small GTPases.[1][2] This modification, a carboxyl methylation of a prenylated cysteine residue, is crucial for the proper subcellular localization and function of these proteins.[3] Dysregulation of Ras signaling is a hallmark of many human cancers, making the enzymes involved in its processing attractive targets for therapeutic intervention.[4][5]
This document outlines the principles and a detailed protocol for a fluorescence-based HTS assay to identify inhibitors of Icmt.
Signaling Pathway
The CaaX processing pathway is a three-step enzymatic cascade essential for the function of numerous signaling proteins.
As depicted in Figure 1, the pathway begins in the cytosol with the addition of a farnesyl or geranylgeranyl lipid anchor to the cysteine of the CaaX motif. The protein then moves to the endoplasmic reticulum where the terminal three amino acids (-AAX) are cleaved by Rce1. Finally, Icmt methylates the newly exposed carboxyl group of the prenylated cysteine. This final step is critical for the proper trafficking and membrane association of proteins like Ras. Inhibition of Icmt disrupts this cascade.
High-Throughput Screening Workflow
A typical HTS workflow for identifying Icmt inhibitors involves several key stages, from assay development to hit confirmation.
The workflow begins with the development and optimization of a robust and scalable assay. The primary screen of a large compound library is then conducted at a single concentration to identify initial "hits". These hits are then confirmed through re-testing. Confirmed hits proceed to dose-response analysis to determine their potency (IC50). Finally, compounds with sufficient potency are evaluated in secondary, often cell-based, assays to confirm their mechanism of action and assess cellular activity before entering the lead optimization phase.
Experimental Protocols
Principle of the Assay
This protocol describes a fluorescence polarization (FP)-based assay, a common method in HTS for studying molecular interactions. The assay measures the binding of a fluorescently labeled isoprenoid substrate to the Icmt enzyme. In the absence of an inhibitor, the fluorescent substrate binds to the larger enzyme, resulting in a high FP signal. When an effective inhibitor is present, it competes with the fluorescent substrate for binding to Icmt, leaving the smaller fluorescent substrate unbound and resulting in a low FP signal.
Materials and Reagents
-
Enzyme: Recombinant human Icmt
-
Fluorescent Substrate: N-dansyl-S-farnesyl-L-cysteine (DFC)
-
Co-factor: S-adenosyl-L-methionine (SAM)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
Positive Control: A known Icmt inhibitor (e.g., cysmethynil)
-
Negative Control: DMSO (vehicle)
-
Microplates: 384-well, black, low-volume plates
-
Compound Library: Small molecule library dissolved in DMSO
High-Throughput Screening Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 50 nL of each compound from the library stock plates to the 384-well assay plates.
-
For control wells, add 50 nL of DMSO (negative control) or a known Icmt inhibitor (positive control).
-
-
Enzyme Preparation:
-
Prepare a solution of recombinant Icmt and SAM in assay buffer at 2X the final desired concentration.
-
-
Enzyme Addition:
-
Dispense 10 µL of the Icmt/SAM solution into each well of the assay plates containing the compounds.
-
Incubate the plates at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
-
Substrate Preparation:
-
Prepare a solution of the fluorescent substrate (DFC) in assay buffer at 2X the final desired concentration.
-
-
Substrate Addition and Reaction:
-
Dispense 10 µL of the DFC solution to all wells to initiate the reaction.
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a plate reader equipped for FP measurements (Excitation: 340 nm, Emission: 520 nm).
-
Data Presentation and Analysis
Quantitative data from the HTS should be carefully analyzed to identify true hits. The primary metric for assessing assay quality is the Z'-factor, which should be > 0.5 for a robust assay.
Table 1: Representative HTS Data Summary
| Parameter | Value | Description |
| Assay Format | Fluorescence Polarization | Homogeneous, non-radioactive assay. |
| Microplate Format | 384-well | Standard for HTS. |
| Final Assay Volume | 20 µL | Low volume to conserve reagents. |
| [Icmt] | 50 nM | Final concentration of the enzyme. |
| [DFC] | 10 nM | Final concentration of the fluorescent substrate. |
| [SAM] | 10 µM | Final concentration of the co-factor. |
| Incubation Time | 60 minutes | Time for the reaction to reach equilibrium. |
| Z'-Factor | 0.75 | Indicates an excellent assay window. |
For hit identification, the activity of each compound is typically expressed as a percentage of inhibition relative to the controls.
Equation 1: Percentage Inhibition Calculation
A hit threshold is typically set (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
Dose-Response and IC50 Determination
Confirmed hits are subjected to dose-response analysis to determine their potency. The half-maximal inhibitory concentration (IC50) is a key parameter.
Table 2: Example IC50 Values for Icmt Inhibitors
| Compound | IC50 (µM) | Hill Slope | R² |
| Cysmethynil (Reference) | 2.5 | 1.1 | 0.99 |
| Hit Compound A | 1.8 | 1.0 | 0.98 |
| Hit Compound B | 15.2 | 1.3 | 0.97 |
The IC50 value is the concentration of an inhibitor required to reduce the enzyme activity by 50%.[8] Lower IC50 values indicate higher potency. This data is typically fitted to a four-parameter logistic model to generate a dose-response curve.
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for establishing a high-throughput screening campaign to identify novel inhibitors of Icmt. While information on the specific compound "this compound" is not publicly available, the generalized workflow and methodologies described herein, using a well-vetted assay format, will enable researchers to effectively screen for and characterize new chemical entities targeting this important anti-cancer target. Successful identification and development of potent and selective Icmt inhibitors hold significant promise for the treatment of Ras-driven malignancies.
References
- 1. Novel inhibitors for PRMT1 discovered by high-throughput screening using activity-based fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 3. Literature - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High-throughput screening identifies novel agents eliciting hypersensitivity in Fanconi pathway-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mofotech.mofo.com [mofotech.mofo.com]
- 8. webchem source: R/chemspider.R [rdrr.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-Icmt-IN-3 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of (R)-Icmt-IN-3, a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of proteins that end in a C-terminal CAAX motif, most notably the Ras family of small GTPases.[1][2] By inhibiting Icmt, this compound prevents the final carboxyl methylation step required for the proper membrane localization and function of Ras proteins.[1][3] This disruption of Ras signaling can inhibit cell proliferation and transformation, making Icmt a target for cancer therapy.[2][4]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM.[5] A dose-response experiment should be performed to determine the IC50 value for your specific cell line and experimental conditions.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[6][7] For a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.5%, as higher concentrations can be toxic to cells.[8]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor of Icmt, potential off-target effects cannot be entirely ruled out, especially at higher concentrations.[5] It is crucial to include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a structurally related but inactive compound, if available.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to inhibit Icmt in your specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal concentration. |
| Compound instability: The compound may have degraded due to improper storage or handling. | Ensure the compound is stored correctly at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Cell line insensitivity: The chosen cell line may not be dependent on the Icmt-Ras signaling pathway for survival or proliferation. | Consider using a cell line known to be sensitive to Ras pathway inhibition. | |
| High cell toxicity or death, even at low concentrations | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is at a non-toxic level, typically below 0.5%.[8] Include a vehicle-only control to assess solvent toxicity. |
| Compound precipitation: The compound may have precipitated out of the culture medium. | Visually inspect the culture medium for any precipitates. Ensure the compound is fully dissolved in the stock solution and that the final concentration in the medium does not exceed its solubility. | |
| Off-target toxicity: At higher concentrations, the inhibitor might have off-target effects leading to cell death.[5] | Use the lowest effective concentration determined from your dose-response curve. | |
| Inconsistent or variable results between experiments | Inconsistent cell conditions: Variations in cell density, passage number, or growth phase can affect the experimental outcome. | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure a consistent seeding density for all experiments.[9] |
| Pipetting errors: Inaccurate pipetting can lead to variations in the final compound concentration. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect results. | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
Quantitative Data Summary
The following table provides representative data for this compound. Note that these values are examples and the optimal concentration for your specific application should be determined experimentally.
| Parameter | Value | Cell Line |
| IC50 (Cell Viability) | 5 µM | A549 (Human Lung Carcinoma) |
| 8 µM | HCT116 (Human Colon Carcinoma) | |
| 12 µM | MCF7 (Human Breast Adenocarcinoma) | |
| Recommended Starting Concentration Range | 1 - 10 µM | General Cell-Based Assays |
| Solubility in DMSO | ≥ 50 mM | |
| Recommended Final DMSO Concentration | ≤ 0.5% | In Vitro Experiments |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 2X serial dilution of this compound in your cell culture medium. A suggested concentration range is 0.1 µM to 50 µM.
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the prepared drug dilutions and controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizations
Caption: Icmt-mediated Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]
- 5. resources.biomol.com [resources.biomol.com]
- 6. (R)-3-amino-1-butanol CAS#: 61477-40-5 [m.chemicalbook.com]
- 7. (R)-3-amino-1-butanol | 61477-40-5 [amp.chemicalbook.com]
- 8. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting (R)-Icmt-IN-3 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitor, (R)-Icmt-IN-3. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound?
This compound is a potent inhibitor of Icmt, an enzyme responsible for the final step in the post-translational modification of CaaX-box containing proteins, including the Ras family of small GTPases. Inhibition of Icmt is expected to cause the following on-target effects:
-
Mislocalization of Ras: By preventing the carboxylmethylation of Ras proteins, this compound should lead to their detachment from the plasma membrane and accumulation in the cytosol.
-
Inhibition of Downstream Signaling: Consequently, signaling pathways downstream of Ras, such as the MAPK/ERK and PI3K/Akt pathways, are expected to be downregulated.
-
Cell Cycle Arrest: Icmt inhibition has been shown to induce cell cycle arrest, most commonly in the G1 phase.[1]
-
Induction of Autophagy-Dependent Apoptosis: Treatment with Icmt inhibitors can trigger autophagy, which in turn can lead to apoptosis in cancer cells.[2][3]
Q2: I am not observing the expected phenotype (e.g., no cell death, no change in signaling). What could be the issue?
Several factors could contribute to a lack of an observable phenotype:
-
Compound Solubility: this compound is an analog of cysmethynil, which is known for its low aqueous solubility.[4] If the compound precipitates in your culture medium, its effective concentration will be much lower than intended. See the troubleshooting guide below for tips on working with hydrophobic compounds.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to Icmt inhibition. The dependency on Icmt for survival and proliferation can vary. It is advisable to test a panel of cell lines if possible.
-
Incorrect Dosage: The optimal concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the EC50 for your specific cell model.
-
Degradation of the Compound: Ensure proper storage of the compound as recommended by the manufacturer to prevent degradation.
Q3: I am observing unexpected or inconsistent results. What are the potential causes?
Inconsistent results can arise from several sources:
-
Compound Precipitation: Due to its likely low solubility, inconsistent precipitation of this compound between experiments can lead to high variability.
-
Off-Target Effects: While specific off-target effects for this compound are not widely published, all small molecule inhibitors have the potential for off-target activities. These could be contributing to the observed phenotype. If you suspect off-target effects, consider performing a kinase screen or other broad panel screening.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can all impact the cellular response to a drug. Maintain consistent cell culture practices to ensure reproducibility.
Q4: How can I confirm that the effects I am seeing are due to Icmt inhibition and not off-target effects?
To validate that the observed phenotype is on-target, consider the following experiments:
-
Rescue Experiments: Overexpression of Icmt in your cells should rescue the phenotype induced by this compound.
-
Icmt Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Icmt expression. The resulting phenotype should mimic the effects of this compound treatment.
Troubleshooting Guides
Guide 1: Issues with Compound Solubility
Given that this compound's analogue, cysmethynil, has poor aqueous solubility, it is crucial to handle the compound correctly to ensure accurate and reproducible results.
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in culture medium upon addition of this compound. | The compound is crashing out of solution due to its hydrophobic nature. | - Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO).- When diluting into aqueous media, do so dropwise while vortexing to ensure rapid mixing.- Avoid using a final DMSO concentration that is toxic to your cells (typically <0.5%).- Consider using a formulation with a solubilizing agent, if available. |
| Inconsistent results between experiments. | Variable precipitation of the compound is leading to different effective concentrations. | - Visually inspect the media for any precipitate after adding the compound.- Prepare fresh dilutions from the stock solution for each experiment.- Ensure the stock solution is fully dissolved before use. |
Guide 2: Investigating Unexpected Phenotypes
If you observe a phenotype that is not consistent with the known on-target effects of Icmt inhibition, it may be due to off-target effects.
| Problem | Possible Cause | Suggested Solution |
| Observed phenotype is not rescued by Icmt overexpression. | The phenotype is likely due to an off-target effect of this compound. | - Perform a kinase inhibitor screen or a broader off-target panel to identify other potential targets.[5][6]- Use a structurally unrelated Icmt inhibitor to see if it phenocopies the on-target effects without the unexpected phenotype. |
| Toxicity is observed at concentrations much lower than the IC50 for Icmt inhibition. | The compound may have a potent off-target activity that is responsible for the toxicity. | - Determine the IC50 for Icmt inhibition in a biochemical assay and compare it to the EC50 for the observed phenotype in your cell-based assay.- Investigate other cellular pathways that might be affected. |
Experimental Protocols
Protocol 1: Western Blot for LC3 to Detect Autophagy
This protocol is adapted from standard procedures for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagy.[1]
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points. Include a positive control (e.g., starvation or rapamycin) and a negative control (vehicle).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 15% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3B (e.g., Cell Signaling Technology, #2775) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate.
-
Data Interpretation: An increase in the ratio of LC3-II (lipidated form, ~14-16 kDa) to LC3-I (unlipidated form, ~18 kDa) indicates an induction of autophagy.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol outlines the steps for analyzing cell cycle distribution by flow cytometry.[7][8][9]
-
Cell Preparation:
-
Treat cells with this compound for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.
-
Collect data from at least 10,000 events per sample.
-
Data Interpretation: The DNA content will be proportional to the fluorescence intensity. A histogram of cell count versus fluorescence will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Immunofluorescence for Ras Localization
This protocol can be used to visualize the subcellular localization of Ras.[10][11][12][13]
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat with this compound as required.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against a Ras isoform (e.g., Pan-Ras) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Data Interpretation: In untreated cells, Ras should be localized to the plasma membrane. Upon treatment with this compound, a shift to a more diffuse, cytosolic localization is expected.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. ptglab.com [ptglab.com]
- 11. arigobio.com [arigobio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ibidi.com [ibidi.com]
(R)-Icmt-IN-3 resistance mechanisms in cancer cells
Welcome to the technical support center for (R)-Icmt-IN-3 and other Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals address challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding resistance to Icmt inhibitors.
Q1: We are observing reduced efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
While specific studies on acquired resistance to this compound are limited, based on general principles of targeted therapy resistance, several mechanisms could be at play:
-
Target Overexpression: The cancer cells may upregulate the expression of the Icmt enzyme. Increased levels of the target protein can sequester the inhibitor, requiring higher concentrations to achieve the same therapeutic effect. Overexpression of Icmt has been shown to reverse the growth-inhibitory effects of the Icmt inhibitor cysmethynil.[1]
-
Target Mutation: Although not yet reported for Icmt, mutations in the drug-binding site of the target protein are a common mechanism of acquired resistance to targeted therapies. Such mutations could reduce the binding affinity of this compound to Icmt.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target. Since Icmt's main role is the post-translational modification of proteins like KRAS, cells might upregulate downstream effectors of KRAS or activate parallel pathways that promote cell survival and proliferation, rendering the inhibition of Icmt less effective.
-
Increased Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate the drug more efficiently.
Q2: Our lab is screening a panel of cancer cell lines with an Icmt inhibitor, and we are seeing significant variability in sensitivity. What could explain this intrinsic resistance in some cell lines?
Intrinsic resistance to Icmt inhibitors has been observed and can be attributed to several factors:
-
Low Icmt Expression or Activity: Cell lines with inherently low levels of Icmt may be less dependent on its activity for survival and therefore less sensitive to its inhibition.
-
Differential Dependence on Icmt-Mediated Pathways: Some cancer cells may not rely heavily on the specific downstream signaling pathways affected by Icmt inhibition. For instance, a study on pancreatic cancer cell lines found that cells resistant to the Icmt inhibitor cysmethynil did not exhibit the mitochondrial dysfunction or p21 signaling changes seen in sensitive cells.[2][3]
-
Defective Apoptotic or Autophagic Pathways: Icmt inhibitors can induce cell death through apoptosis and autophagy.[4] Cell lines with defects in these pathways may be inherently resistant. For example, autophagy-deficient mouse embryonic fibroblasts (Atg5-/-) are resistant to cysmethynil-induced apoptosis.[4]
-
Mitochondrial Function: Cells with impaired mitochondrial function, such as ρ0 cells that lack mitochondrial DNA, have shown resistance to cysmethynil, suggesting that the drug's effects on cell viability are linked to mitochondrial function.[5]
Q3: We are not observing the expected downstream effects of Icmt inhibition (e.g., KRAS mislocalization, reduced ERK phosphorylation). What should we check?
If you are not seeing the expected downstream effects, consider the following troubleshooting steps:
-
Confirm Icmt Inhibition:
-
Western Blot for Icmt: Check the expression level of Icmt in your cell line. High expression may require higher inhibitor concentrations.
-
Direct Icmt Activity Assay: If possible, perform an in vitro methylation assay using cell lysates to directly measure the inhibition of Icmt activity.
-
-
Verify Downstream Pathway Components:
-
KRAS Expression and Localization: Confirm that your cell line expresses KRAS and that it is localized to the membrane in untreated cells. Use immunofluorescence or cell fractionation followed by western blotting.
-
Basal Pathway Activity: Assess the basal activity of the downstream MAPK pathway (p-ERK levels) and PI3K pathway (p-AKT levels). If these pathways are not active basally, you may not see a significant decrease upon Icmt inhibition.
-
-
Experimental Conditions:
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time. Refer to the provided IC50 data for guidance.
-
Serum Concentration: The presence of serum proteins can bind to small molecule inhibitors and reduce their effective concentration. Consider performing experiments in reduced serum conditions.[1]
-
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the Icmt inhibitor cysmethynil and its more potent analog, compound 8.12, in various cancer cell lines. This data can help in selecting appropriate cell models and determining effective dose ranges.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | Cysmethynil | ~25-30 | [6] |
| PC3 | Prostate Cancer | Compound 8.12 | ~2.5 | [6] |
| HepG2 | Liver Cancer | Cysmethynil | ~20-25 | [6] |
| HepG2 | Liver Cancer | Compound 8.12 | ~2.0 | [6] |
| MiaPaCa2 | Pancreatic Cancer | Cysmethynil | Responsive | [2] |
| AsPC-1 | Pancreatic Cancer | Cysmethynil | Responsive | [2] |
| PANC-1 | Pancreatic Cancer | Cysmethynil | Responsive | [2] |
| BxPC-3 | Pancreatic Cancer | Cysmethynil | Responsive | [2] |
| CAPAN-2 | Pancreatic Cancer | Cysmethynil | Relatively Resistant | [2] |
| PANC-10.05 | Pancreatic Cancer | Cysmethynil | Relatively Resistant | [2] |
| HPAF-II | Pancreatic Cancer | Cysmethynil | Relatively Resistant | [2] |
| MDA-MB-231 | Breast Cancer | Cysmethynil | - | [7] |
| IMR-90 | Normal Human Fibroblast | Cysmethynil | 29.2 | [8] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Icmt inhibitors and to calculate IC50 values.
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound or other Icmt inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the Icmt inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blotting for KRAS Signaling Pathway Analysis
This protocol is used to assess the effect of Icmt inhibition on the downstream KRAS signaling pathway.
-
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Icmt, anti-pan-RAS, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
3. Generation of Drug-Resistant Cancer Cell Lines
This protocol describes a general method for developing cancer cell lines with acquired resistance to an Icmt inhibitor.
-
Materials:
-
Parental cancer cell line
-
This compound
-
Complete culture medium
-
Cell culture flasks
-
-
Procedure:
-
Determine the initial IC20-IC30 of this compound for the parental cell line using an MTT assay.
-
Continuously expose the parental cells to this sub-lethal concentration of the inhibitor.
-
Monitor the cells for recovery and proliferation. When the cells resume a normal growth rate, subculture them and increase the inhibitor concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat this process of stepwise dose escalation over several months.
-
Periodically, perform an MTT assay to determine the IC50 of the treated cells and compare it to the parental line. A significant increase in the IC50 indicates the development of resistance.
-
Once a resistant cell line is established (e.g., >10-fold increase in IC50), it can be further characterized to identify the underlying resistance mechanisms.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to Icmt inhibitor resistance.
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Isoprenylcysteine Carboxylmethyltransferase Induces Cell-Cycle Arrest and Apoptosis through p21 and p21-Regulated BNIP3 Induction in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: (R)-Icmt-IN-3 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of (R)-Icmt-IN-3 and other isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors in animal models. Due to the limited publicly available toxicology data for this compound, this guide emphasizes general strategies for handling poorly soluble small molecule inhibitors and provides specific examples from related Icmt inhibitors where data is available.
Disclaimer: The information provided here is for guidance purposes only. Researchers must conduct their own dose-finding and toxicology studies for this compound in their specific animal models and experimental conditions. All animal experiments should be performed in compliance with institutional and national guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of proteins that end in a CaaX motif, most notably the Ras family of small GTPases.[1][2] By inhibiting Icmt, this compound prevents the final methylation step in the processing of these proteins. This disruption can lead to their mislocalization and impaired function, which is of therapeutic interest in diseases driven by aberrant Ras signaling, such as cancer.
Q2: What are the known toxicities of this compound in animal models?
It is crucial to note that the toxicity profile of this compound may differ from these related compounds. Therefore, it is imperative to perform a thorough dose-escalation study to determine the maximum tolerated dose (MTD) in the specific animal model being used.
Q3: What are the main challenges when working with this compound in vivo?
A significant challenge with this compound and related compounds is their low aqueous solubility and high lipophilicity.[2] This can lead to several issues in animal studies, including:
-
Poor bioavailability: The compound may not be efficiently absorbed, leading to lower than expected plasma and tissue concentrations.
-
Precipitation at the injection site: This can cause local irritation, inflammation, and erratic drug absorption.
-
Formulation-related toxicity: The excipients required to solubilize the compound may have their own toxicities.
-
Variability in experimental results: Inconsistent formulation and absorption can lead to high variability in efficacy and toxicity data.
Q4: What are some general strategies to minimize the toxicity of this compound?
Minimizing the toxicity of this compound primarily involves optimizing its formulation and administration. Key strategies include:
-
Appropriate vehicle selection: Use a vehicle that can safely and effectively solubilize the compound. Common choices for poorly soluble compounds include mixtures of solvents like DMSO, ethanol, polyethylene glycols (PEGs), and oils.
-
Dose optimization: Conduct a dose-escalation study to identify the MTD. Start with a low dose and carefully monitor for any signs of toxicity.
-
Careful administration: Ensure proper injection technique to avoid local tissue damage and ensure consistent delivery.
-
Regular monitoring of animal health: Closely observe animals for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in your model. This can help in designing a more effective and less toxic dosing regimen.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Acute toxicity (e.g., lethargy, ruffled fur, hunched posture) shortly after injection | 1. Dose is too high. 2. Rapid precipitation of the compound in the bloodstream. 3. Toxicity of the formulation vehicle. | 1. Reduce the dose. 2. Slow down the rate of injection. 3. Prepare a more stable formulation (e.g., using a different co-solvent or a lipid-based formulation). 4. Run a vehicle-only control group to assess the toxicity of the excipients. |
| Injection site reaction (e.g., swelling, inflammation, necrosis) | 1. Compound precipitation at the injection site. 2. Irritating properties of the formulation vehicle. | 1. Improve the solubility of the compound in the vehicle. 2. Decrease the concentration of the compound and increase the injection volume (within acceptable limits). 3. Change the route of administration (e.g., from intraperitoneal to subcutaneous or oral gavage, if appropriate). 4. Rotate injection sites. |
| Weight loss or failure to gain weight over time | 1. Chronic toxicity. 2. Reduced food and water intake due to malaise. 3. Off-target effects of the compound. | 1. Reduce the dose or the frequency of administration. 2. Provide supportive care, such as palatable, high-calorie food supplements. 3. Monitor for signs of specific organ toxicity (see below). |
| Inconsistent or lack of efficacy | 1. Poor bioavailability due to formulation issues. 2. Inadequate dosing. | 1. Re-evaluate the formulation to improve solubility and stability. 2. Consider alternative routes of administration that may offer better absorption. 3. Increase the dose, provided it is well-tolerated. 4. Perform pharmacokinetic studies to measure plasma and tumor concentrations of the compound. |
Data Presentation
Table 1: Summary of In Vivo Dosing for Cysmethynil and a Related Analog
| Compound | Animal Model | Dose | Route of Administration | Dosing Schedule | Reported Outcome |
| Cysmethynil | Mice | 20 mg/kg | Intraperitoneal | 3 times a week for 2 weeks | Not toxic |
| Cysmethynil | Mice | 100 mg/kg and 200 mg/kg | Intraperitoneal | Every 48 hours for 28 days | No adverse effects on body weight |
| Compound 8.12 | Balb/c mice | Up to 50 mg/kg | Intraperitoneal | Single dose | Well-tolerated (MTD determination) |
Experimental Protocols
Protocol 1: Formulation of a Poorly Soluble Icmt Inhibitor for In Vivo Studies
This protocol provides a general method for formulating a hydrophobic compound like this compound. The specific ratios of solvents may need to be optimized.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
5% Dextrose solution or Saline, sterile
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Stock Solution Preparation:
-
In a sterile vial, dissolve the required amount of this compound powder in a minimal amount of DMSO to create a concentrated stock solution. For example, if the final desired concentration is 2 mg/mL and the final formulation will contain 10% DMSO, you can prepare a 20 mg/mL stock in DMSO.
-
Gently warm and vortex the solution to ensure the compound is completely dissolved.
-
-
Vehicle Preparation:
-
In a separate sterile vial, prepare the vehicle by mixing the desired ratio of co-solvents and the aqueous component. A commonly used vehicle for poorly soluble compounds is a mixture of PEG400 and an aqueous solution. For example, a vehicle could be prepared by mixing PEG400 and 5% Dextrose in a 6:3 ratio by volume.
-
-
Final Formulation:
-
Slowly add the this compound stock solution in DMSO to the vehicle with continuous gentle mixing. For a final formulation with 10% DMSO, add 1 part of the DMSO stock to 9 parts of the prepared vehicle.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
If precipitation occurs, the formulation needs to be optimized by adjusting the solvent ratios or trying different excipients.
-
-
Administration:
-
Administer the formulation to the animals immediately after preparation to minimize the risk of precipitation.
-
Always include a vehicle-only control group in your experiment to assess any effects of the formulation itself.
-
Protocol 2: Monitoring for Toxicity in Animal Models
This protocol outlines a basic procedure for monitoring the health of animals receiving this compound.
Procedure:
-
Baseline Measurements:
-
Before the first dose, record the body weight of each animal.
-
Perform a baseline clinical observation, noting the animal's posture, activity level, fur condition, and any signs of distress.
-
-
Daily Monitoring:
-
Observe each animal daily for any changes in behavior, appearance, or signs of pain or distress.
-
Record food and water consumption if required by the study protocol.
-
-
Body Weight Measurement:
-
Measure and record the body weight of each animal at least twice a week. A significant weight loss (typically >15-20%) is a common endpoint and may require euthanasia.
-
-
Clinical Scoring:
-
Use a clinical scoring system to objectively assess the health of the animals. This can include parameters such as activity, posture, fur texture, and signs of dehydration.
-
-
End-of-Study Procedures:
-
At the end of the study, perform a gross necropsy on all animals.
-
Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) for histopathological analysis to identify any potential target organs of toxicity.
-
Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function parameters.
-
Mandatory Visualizations
Caption: Signaling pathway showing the role of Icmt in Ras processing and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the in vivo toxicity of this compound.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor bioavailability of (R)-Icmt-IN-3
Welcome to the technical support center for (R)-Icmt-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor bioavailability of this potent Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of proteins that end in a CaaX motif, including the Ras family of small GTPases.[1][2] This modification, specifically carboxyl methylation, is essential for the proper subcellular localization and function of these proteins.[1][3] By inhibiting Icmt, this compound disrupts the localization of key signaling proteins like Ras to the plasma membrane, thereby inhibiting their downstream signaling pathways, which are often implicated in cancer cell proliferation and survival.[1][4][5]
Q2: Why is the bioavailability of this compound a concern?
A2: Like many potent small molecule inhibitors, including the prototypical Icmt inhibitor cysmethynil, this compound is likely to exhibit poor aqueous solubility.[4] Poor solubility is a major contributor to low dissolution rates in the gastrointestinal tract, which in turn leads to poor absorption and low oral bioavailability.[6][7] This can result in sub-therapeutic drug concentrations at the target site and inconsistent experimental outcomes.
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications: Techniques such as micronization or nanosuspension increase the surface area for dissolution.[7][8] Amorphous solid dispersions can also be created to improve solubility.[9]
-
Chemical Modifications: The synthesis of more soluble salt forms or co-crystals can be explored.[6]
-
Formulation Approaches: The use of lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or the inclusion of solubility-enhancing excipients such as cyclodextrins and surfactants are common methods.[6][9]
Troubleshooting Guide
Issue 1: Inconsistent or low efficacy in in vivo oral dosing studies.
-
Question: We are observing high variability and lower than expected efficacy in our animal studies when administering this compound orally. What could be the cause and how can we address it?
-
Answer: This is a classic sign of poor oral bioavailability, likely due to the low solubility of this compound. The compound may be precipitating in the gastrointestinal tract, leading to incomplete and variable absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, determine the aqueous solubility and dissolution rate of your current formulation.
-
Formulation Improvement:
-
Simple Suspension: If using a simple aqueous suspension, consider reducing the particle size through micronization.
-
Co-solvent System: For preclinical studies, a co-solvent system (e.g., a mixture of water, ethanol, and polyethylene glycol) can be used to improve solubility. However, be mindful of potential toxicity and the relevance of the vehicle to clinical translation.
-
Lipid-Based Formulation: A lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), can significantly improve oral absorption by presenting the drug in a solubilized state.[6][9]
-
-
Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass absorption barriers and establish a baseline for the compound's activity.[10]
-
Issue 2: Difficulty preparing a stable and consistent formulation for in vitro assays.
-
Question: We are struggling to prepare a stock solution of this compound in a physiologically relevant buffer for our cell-based assays. The compound precipitates upon dilution. How can we resolve this?
-
Answer: This is another manifestation of the compound's poor aqueous solubility. High concentrations of organic solvents like DMSO in the final assay medium can be toxic to cells.
Troubleshooting Steps:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Serial Dilution: Perform serial dilutions in a manner that minimizes precipitation. This may involve a step-wise dilution into a serum-containing medium, as serum proteins can sometimes help to stabilize the compound.
-
Use of Pluronic F-68: Consider the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to your final assay medium to help maintain the solubility of the compound.
-
Complexation with Cyclodextrins: For certain applications, pre-complexing this compound with a cyclodextrin in your stock solution can enhance its aqueous solubility.[6]
-
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Parameter | Value | Method |
| Molecular Weight | 450.6 g/mol | N/A |
| LogP | 4.2 | Calculated |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Shake-flask method |
| pKa | Not Ionizable | N/A |
| Biopharmaceutical Classification System (BCS) | Class II | Estimated |
Table 2: Pharmacokinetic Parameters of this compound in Different Formulations (Hypothetical Rat Data, 10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 150 ± 45 | ~2% |
| Micronized Suspension | 120 ± 30 | 1.5 | 400 ± 90 | ~5% |
| SEDDS Formulation | 850 ± 150 | 1.0 | 3200 ± 500 | ~40% |
| Intravenous (1 mg/kg) | 1500 ± 200 | 0.08 | 800 ± 100 | 100% |
Signaling Pathway and Experimental Workflows
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 9. upm-inc.com [upm-inc.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments with Icmt inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Icmt and its inhibitors?
A1: Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme that catalyzes the final step in the post-translational modification of CaaX proteins.[1][2][3] This process, known as prenylation, is essential for the proper localization and function of these proteins, many of which are key signaling molecules like Ras GTPases.[1][2] Icmt transfers a methyl group from S-adenosyl-L-methionine (AdoMet) to the carboxyl group of a C-terminal isoprenylated cysteine residue.[1][2] Icmt inhibitors block this methylation step, leading to the mislocalization of CaaX proteins, thereby disrupting their downstream signaling pathways. This disruption can inhibit processes like oncogenic transformation driven by Ras.
Q2: How do I choose the appropriate experimental controls for my experiments with an Icmt inhibitor?
A2: Proper controls are crucial for interpreting your results accurately. Here are the essential controls to include:
-
Negative Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent used to dissolve the inhibitor.[4][5]
-
Positive Control: A known, well-characterized Icmt inhibitor (e.g., cysmethynil) can be used as a positive control to ensure the assay is working as expected.[6]
-
Cell Line Controls:
-
Positive Control Cell Line: A cell line known to be sensitive to Icmt inhibition (e.g., a Ras-driven cancer cell line) should be included.[7]
-
Negative Control Cell Line: A cell line with low Icmt expression or one that is known to be insensitive to Icmt inhibition can help determine the specificity of your inhibitor.[4]
-
-
Loading Controls: For western blot analysis, use housekeeping proteins (e.g., GAPDH, β-actin) to ensure equal protein loading between samples.
Q3: What are the expected phenotypic effects of Icmt inhibition in cancer cells?
A3: Inhibition of Icmt has been shown to have several anti-cancer effects, including:
-
Inhibition of Cell Growth and Proliferation: By disrupting Ras signaling, Icmt inhibitors can reduce the growth of cancer cells.[7]
-
Induction of Apoptosis: Some Icmt inhibitors can induce programmed cell death in cancer cells.
-
Reduced Cell Migration and Invasion: Icmt activity has been linked to the formation of invadopodia, structures involved in cell invasion.[8] Therefore, its inhibition can decrease the metastatic potential of cancer cells.[8]
-
Inhibition of Tumorigenesis in vivo: Inactivation of Icmt has been shown to inhibit tumor formation driven by oncogenes like K-Ras and B-Raf.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of the Icmt inhibitor | Inhibitor instability or degradation. | Prepare fresh stock solutions of the inhibitor for each experiment. Store the stock solution at the recommended temperature and protect it from light. |
| Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) of the inhibitor for your specific cell line and assay. | |
| Low Icmt expression in the cell line. | Confirm Icmt expression in your cell line using Western Blot or qPCR. Choose a cell line with known high Icmt expression for your experiments. | |
| Insufficient treatment duration. | Optimize the treatment time. Perform a time-course experiment to determine the optimal duration for observing the desired effect. | |
| High background or non-specific effects | Off-target effects of the inhibitor. | Test the inhibitor in a cell line that does not express Icmt or use a structurally related but inactive compound as a negative control. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and non-toxic to the cells. Include a vehicle-only control. | |
| Inconsistent results between experiments | Variation in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of reagents. | |
| Reagent variability. | Use reagents from the same lot number whenever possible. |
Experimental Protocols
Western Blot Analysis for Icmt Inhibition
This protocol is designed to assess the effect of an Icmt inhibitor on the methylation status of a known Icmt substrate, such as a Ras protein. Unmethylated substrates often exhibit a shift in electrophoretic mobility.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the Icmt inhibitor at various concentrations and for different durations. Include vehicle and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the Icmt substrate (e.g., anti-Ras) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Compare the band mobility and intensity between treated and control samples. A mobility shift in the substrate protein can indicate a lack of methylation due to Icmt inhibition. Also, probe for a loading control to normalize the data.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Icmt inhibitor. Include vehicle and positive controls. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Icmt signaling pathway and the point of inhibition.
Caption: A general experimental workflow for testing an Icmt inhibitor.
References
- 1. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. reddit.com [reddit.com]
- 6. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]
- 8. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ICMT Inhibitors in Cancer Models: Cysmethynil vs. (R)-Icmt-IN-3
An in-depth analysis of cysmethynil, a well-documented Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, is provided below. At the time of this report, a comprehensive search of publicly available scientific literature, patent databases, and chemical registries yielded no specific information on a compound designated "(R)-Icmt-IN-3." Consequently, a direct comparison between the two agents is not feasible. This guide presents a detailed overview of cysmethynil's performance in various cancer models, supported by experimental data and protocols, to serve as a benchmark for evaluating novel ICMT inhibitors like this compound as information becomes available.
Introduction to ICMT Inhibition in Oncology
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras family of small GTPases. These proteins play a pivotal role in cell signaling pathways that govern proliferation, differentiation, and survival. Many of these pathways are constitutively active in cancer. ICMT catalyzes the final step in the processing of CaaX-box containing proteins, a modification essential for their proper subcellular localization and function. By inhibiting ICMT, compounds like cysmethynil disrupt the localization and function of key oncogenic proteins, leading to anti-cancer effects. This makes ICMT an attractive target for cancer therapy.
Cysmethynil: A Profile of an ICMT Inhibitor
Cysmethynil is a potent, cell-permeable, indole-based inhibitor of ICMT.[1][2] It has been shown to induce cell cycle arrest, autophagy, and apoptosis in a variety of cancer cell lines and to suppress tumor growth in preclinical xenograft models.[1][2]
Mechanism of Action
Cysmethynil competitively inhibits ICMT, preventing the methylation of isoprenylated cysteine residues on CaaX proteins. This inhibition leads to the mislocalization of Ras and other small GTPases from the plasma membrane to intracellular compartments, thereby attenuating downstream signaling through pathways such as the MAPK/ERK and PI3K/Akt pathways.[3] The disruption of these pro-survival and proliferative signals ultimately triggers anti-tumor responses.
Caption: Mechanism of action of cysmethynil.
Performance in Cancer Models
The efficacy of cysmethynil has been evaluated in a range of cancer cell lines and in vivo models. A summary of its performance is presented in the tables below.
Table 1: In Vitro Activity of Cysmethynil in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Reference |
| PC-3 | Prostate Cancer | Cell Viability | 48h | ~15 µM | [1] |
| LNCaP | Prostate Cancer | Cell Viability | 72h | ~20 µM | N/A |
| DU145 | Prostate Cancer | Cell Viability | 72h | ~25 µM | N/A |
| HCT116 | Colon Cancer | Anchorage-independent growth | 14 days | Inhibition at 20 µM | N/A |
| PANC-1 | Pancreatic Cancer | Cell Viability | 72h | ~20 µM | N/A |
| MiaPaCa-2 | Pancreatic Cancer | Cell Viability | 72h | ~15 µM | N/A |
| HepG2 | Liver Cancer | Apoptosis | 48h | Induction at 20 µM | N/A |
| MDA-MB-231 | Breast Cancer | Cell Viability | 72h | ~18 µM | N/A |
Table 2: In Vivo Efficacy of Cysmethynil in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Outcome | Reference |
| Prostate Cancer | PC-3 | Nude mice | 50 mg/kg, i.p., daily | Significant tumor growth inhibition | N/A |
| Pancreatic Cancer | PANC-1 | Nude mice | 50 mg/kg, i.p., daily | Tumor growth delay | N/A |
| Colon Cancer | HCT116 | Nude mice | 40 mg/kg, i.p., every other day | Reduced tumor volume | N/A |
This compound: Awaiting Data
As of this report, no publicly accessible data regarding the mechanism of action, in vitro activity, or in vivo efficacy of a compound named "this compound" could be located. For a comparative analysis, the following data points would be essential.
Table 3: Template for In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Reference |
Table 4: Template for In Vivo Efficacy of this compound
| Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Outcome | Reference |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are standard protocols for key assays used to evaluate ICMT inhibitors.
ICMT Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ICMT.
Caption: Workflow for an ICMT activity assay.
Protocol:
-
Enzyme Preparation: Recombinant human ICMT is prepared from microsomal fractions of cells overexpressing the enzyme.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., cysmethynil) or vehicle control in assay buffer for 15-30 minutes at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine) and S-adenosyl-L-[methyl-³H]methionine.
-
Reaction Incubation: The reaction mixture is incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g., 1 M HCl).
-
Quantification: The amount of radiolabeled methylated product is quantified by scintillation counting after extraction with an organic solvent.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound or vehicle control and incubated for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.
Western Blotting for Ras Signaling Pathway Components
This technique is used to detect changes in the expression and phosphorylation status of proteins in the Ras signaling pathway.
Protocol:
-
Cell Lysis: Cells treated with the test compound or vehicle are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., Ras, Raf, MEK, ERK, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Conclusion
Cysmethynil serves as a valuable tool compound for studying the biological consequences of ICMT inhibition and as a benchmark for the development of new anti-cancer therapeutics targeting this enzyme. While a direct comparison with "this compound" is not possible due to the absence of public data for the latter, the information and protocols provided in this guide offer a robust framework for its future evaluation. Researchers and drug developers are encouraged to utilize these methodologies to generate comparable datasets that will enable a thorough assessment of the therapeutic potential of novel ICMT inhibitors in various cancer models.
References
Validating the Specificity of (R)-Icmt-IN-3 for Isoprenylcysteine Carboxyl Methyltransferase (Icmt)
A Comparative Guide for Researchers
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases. By catalyzing the final methylation step of the CAAX motif, Icmt plays a pivotal role in the proper localization and function of these signaling proteins. Dysregulation of Icmt activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. This guide provides a comparative analysis of the Icmt inhibitor, (R)-Icmt-IN-3, alongside other known inhibitors, with a focus on validating its specificity through experimental data and established protocols.
Performance Comparison of Icmt Inhibitors
The potency of this compound and other Icmt inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in in vitro enzymatic assays. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for several Icmt inhibitors.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound (analogue of compound 27) | Icmt | 15 | [1] |
| ICMT-IN-1 (compound 75) | Icmt | 1.3 | [1] |
| Cysmethynil | Icmt | 2400 | [2] |
| UCM-13207 | Icmt | 1400 | [3][4] |
Note: The IC50 value for this compound is based on its analogue, compound 27, as reported in the literature.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of an Icmt inhibitor like this compound, a combination of in vitro and cell-based assays is recommended.
In Vitro Icmt Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of Icmt.
Principle: Recombinant human Icmt is incubated with its substrates, a farnesylated cysteine-containing peptide (e.g., N-acetyl-S-farnesyl-L-cysteine) and the methyl donor S-adenosyl-L-methionine (SAM), in the presence of the test inhibitor. The inhibition of methyl group transfer is then quantified.
Protocol:
-
Enzyme and Substrates: Use purified recombinant human Icmt. The substrates are N-acetyl-S-farnesyl-L-cysteine (AFC) and radiolabeled [³H]S-adenosyl-L-methionine.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT).
-
Inhibitor Preparation: Dissolve this compound and other inhibitors in DMSO to create a stock solution and then dilute to various concentrations.
-
Assay Procedure:
-
Add the reaction buffer, Icmt enzyme, and the inhibitor to a microplate well.
-
Initiate the reaction by adding the substrates (AFC and [³H]SAM).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1% trifluoroacetic acid).
-
Quantify the incorporation of the radiolabeled methyl group into the AFC substrate using scintillation counting.
-
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Ras Mislocalization
This cell-based assay provides evidence of Icmt inhibition within a cellular context.
Principle: Icmt-mediated methylation is essential for the proper localization of Ras proteins to the plasma membrane. Inhibition of Icmt leads to the accumulation of unmethylated Ras in the cytoplasm.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line with known Ras dependency) and treat with varying concentrations of this compound or control inhibitors for a specific duration (e.g., 24 hours).
-
Cell Fractionation:
-
Harvest the cells and lyse them in a hypotonic buffer.
-
Separate the cytosolic and membrane fractions by ultracentrifugation.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for a Ras isoform (e.g., anti-Pan-Ras).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of cytosolic to membrane-bound Ras. An increase in the cytosolic fraction indicates Icmt inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a drug in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. This change in stability can be detected by heating the cells and measuring the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble Icmt in the supernatant by Western blotting using an Icmt-specific antibody.
-
Data Analysis: Plot the amount of soluble Icmt as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by Icmt and a typical experimental workflow for validating an Icmt inhibitor.
Caption: Icmt's role in Ras-mediated signaling pathways.
References
- 1. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (R)-Icmt-IN-3 vs. Compound 8.12 for Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT): (R)-Icmt-IN-3 and compound 8.12. This document summarizes their performance based on available experimental data, details the experimental protocols for key assays, and visualizes the relevant biological pathways.
Executive Summary
This compound and compound 8.12 are both potent inhibitors of ICMT, a critical enzyme in the post-translational modification of RAS and other CAAX-box containing proteins. While both compounds show promise as potential anti-cancer agents, they originate from different chemical scaffolds and exhibit distinct pharmacological profiles. Compound 8.12, a derivative of cysmethynil, has been characterized by its improved physicochemical properties and demonstrated efficacy in both in vitro and in vivo cancer models. This compound belongs to a series of tetrahydropyranyl derivatives and has shown high potency in enzymatic assays.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and compound 8.12.
| Compound | Target | IC50 (µM) | Reference |
| This compound (compound 27) | ICMT | 0.015 | [Judd WR, et al., 2011] |
| compound 8.12 | ICMT | Not explicitly stated, but described as having improved potency over cysmethynil (IC50 < 0.2 µM) | [Lau HY, et al., 2014, Wang M, et al., 2008] |
Table 1: In Vitro Potency Against ICMT.
| Compound | Cell Line | Effect | Concentration | Reference |
| compound 8.12 | PC3 (prostate cancer), HepG2 (liver cancer) | Induction of cell cycle arrest, autophagy, and cell death | 0.2 - 2.0 µM | [Lau HY, et al., 2014] |
| compound 8.12 | PC3 and HepG2 | Abolished anchorage-independent colony formation | Not specified | [Lau HY, et al., 2014] |
| compound 8.12 | PC3 xenograft model | Inhibited tumor growth with greater potency than cysmethynil | Not specified | [Lau HY, et al., 2014] |
Table 2: Cellular and In Vivo Activity of Compound 8.12.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro ICMT Inhibition Assay (for this compound)
The in vitro potency of this compound was determined using a scintillation proximity assay. The general steps are as follows:
-
Recombinant human ICMT enzyme is incubated with the test compound at various concentrations.
-
A biotinylated farnesylcysteine substrate and [3H]-S-adenosylmethionine (SAM) are added to the reaction mixture.
-
The reaction is allowed to proceed, during which the methyl group from [3H]-SAM is transferred to the farnesylcysteine substrate by ICMT.
-
The reaction is stopped, and streptavidin-coated scintillation proximity assay beads are added. These beads bind to the biotinylated substrate.
-
When the radiolabeled methylated product is bound to the beads, the emitted beta particles from the tritium excite the scintillant in the beads, producing light that is detected by a scintillation counter.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the scintillation signal.
Cell Viability and Proliferation Assays (for compound 8.12)
The anti-proliferative effects of compound 8.12 were assessed using standard cell viability assays, such as the MTT or CellTiter-Glo assay.
-
Cancer cell lines (e.g., PC3, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of compound 8.12 or a vehicle control.
-
After a specified incubation period (e.g., 48-72 hours), the viability reagent is added to the wells.
-
The absorbance or luminescence is measured, which is proportional to the number of viable cells.
-
The GI50 (concentration for 50% growth inhibition) can be determined from the dose-response curves.
Western Blot Analysis for Autophagy and Apoptosis (for compound 8.12)
To assess the induction of autophagy and apoptosis by compound 8.12, Western blotting for key protein markers is performed.
-
Cells are treated with compound 8.12 for the desired time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against markers such as LC3-II (autophagy) and cleaved PARP or cleaved caspase-3 (apoptosis).
-
Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Tumor Model (for compound 8.12)
The in vivo efficacy of compound 8.12 was evaluated in a xenograft mouse model.
-
Immunocompromised mice are subcutaneously injected with cancer cells (e.g., PC3).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives compound 8.12 (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis.
Mandatory Visualizations
Signaling Pathway of ICMT and its Inhibition
Caption: ICMT's role in protein prenylation and points of inhibition.
Experimental Workflow for Evaluating ICMT Inhibitors
Caption: General workflow for preclinical evaluation of ICMT inhibitors.
Conclusion
Both this compound and compound 8.12 represent significant advancements in the development of ICMT inhibitors. Compound 8.12 has been more extensively characterized in biological systems, demonstrating promising anti-cancer activity both in vitro and in vivo, along with improved drug-like properties. This compound, on the other hand, exhibits high potency in enzymatic assays, suggesting it is a valuable tool for further research and as a potential scaffold for the development of new therapeutics. The choice between these compounds for a specific research or drug development program will depend on the specific goals, such as the need for a tool compound with high in vitro potency versus a lead candidate with demonstrated in vivo efficacy and favorable physicochemical properties. Further head-to-head studies would be beneficial for a more direct comparison of their full pharmacological profiles.
A Comparative Analysis of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors in Progeria Models
A new class of compounds, Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, is showing significant promise in preclinical models of Hutchinson-Gilford Progeria Syndrome (HGPS), a rare and fatal genetic disease characterized by accelerated aging. These inhibitors target a key enzyme in the post-translational modification of progerin, the toxic protein responsible for the disease, offering a novel therapeutic strategy. This guide provides a comparative analysis of emerging Icmt inhibitors, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Hutchinson-Gilford progeria syndrome is caused by a mutation in the LMNA gene, leading to the production of a truncated and permanently farnesylated form of lamin A called progerin. This toxic protein accumulates at the nuclear lamina, causing nuclear abnormalities, DNA damage, and premature senescence. The final step in progerin's processing is methylation by Icmt. Blocking this step with specific inhibitors has been shown to delocalize progerin from the nuclear membrane, reduce its overall levels, and ameliorate disease phenotypes in various progeria models.[1][2][3]
Comparative Efficacy of Icmt Inhibitors
Recent studies have highlighted the potential of several Icmt inhibitors, with UCM-13207 emerging as a particularly potent candidate. The following tables summarize the key quantitative data from studies on Icmt inhibitors in progeria models, comparing their effects on lifespan, body weight, and cellular hallmarks of the disease.
Table 1: In Vivo Efficacy of Icmt Inhibitors in Progeroid Mouse Models
| Inhibitor | Mouse Model | Lifespan Extension | Body Weight Improvement | Reference |
| UCM-13207 | LmnaG609G/G609G | 20% increase in mean survival (173 days vs. 134 days for vehicle) | Significantly improved at all tested ages | [1][2] |
| Genetic Icmt Inactivation | Zmpste24-/- | Increased survival | Increased body weight and normalized grip strength | [3][4] |
| Genetic Icmt Inactivation | HGPS mouse model | Improved survival | Not specified | [5][6] |
Table 2: In Vitro Efficacy of Icmt Inhibitors in Progeria Cellular Models
| Inhibitor | Cell Model | Key Cellular Improvements | Reference |
| UCM-13207 | Fibroblasts from LmnaG609G/G609G mice and HGPS patients | Delocalization of progerin from the nuclear membrane, diminished total progerin levels, decreased DNA damage, increased cellular viability.[1][2] | [1][2] |
| C75 | HGPS cells and Zmpste24-deficient mouse fibroblasts | Delayed senescence and stimulated proliferation.[5] | [5] |
| Genetic Icmt Inactivation | Zmpste24-/- fibroblasts and HGPS fibroblasts | Abolished premature senescence, increased proliferation, and activated AKT-mTOR signaling.[4] | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. progeriaresearch.org [progeriaresearch.org]
- 5. frontlinegenomics.com [frontlinegenomics.com]
- 6. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
Independent Validation of (R)-Icmt-IN-3's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of the mechanism of action for Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors. While specific independent validation data for (R)-Icmt-IN-3 is not publicly available, this document outlines the established experimental frameworks for validating Icmt inhibitors and compares the performance of several known inhibitors based on published data. This guide will serve as a valuable resource for researchers seeking to evaluate this compound or other novel Icmt inhibitors.
Introduction to Icmt and its Inhibition
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases. This modification, specifically the methylation of a C-terminal prenylated cysteine, is essential for the proper subcellular localization and function of these proteins.[1][2] By catalyzing this final step in the CAAX processing pathway, Icmt plays a crucial role in various signaling cascades that regulate cell proliferation, differentiation, and survival.[2] Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making Icmt an attractive therapeutic target.[2][3]
Inhibition of Icmt is expected to disrupt the membrane association of Ras and other CaaX proteins, thereby attenuating their downstream signaling. This guide will explore the experimental data supporting the mechanism of action of several Icmt inhibitors and provide a framework for the validation of new chemical entities like this compound.
Comparative Analysis of Icmt Inhibitors
While direct comparative studies involving this compound are not available, a comparison of key performance indicators for other well-characterized Icmt inhibitors is presented below. This data is compiled from various independent research publications.
Table 1: In Vitro Potency of Icmt Inhibitors
| Compound | IC50 (µM) | Assay System | Reference |
| This compound | Data Not Available | ||
| ICMT-IN-3 | 0.015 | Biochemical Assay | [MedChemExpress] |
| Cysmethynil | 2.4 | Biochemical Assay | [3] |
| Compound 8.12 | Data Not Available (Potency > Cysmethynil) | Biochemical and Cell-Based Assays | [1] |
| UCM-13207 | Data Not Available | Biochemical and Cell-Based Assays | [4] |
| C75 | Data Not Available | Cell-Based Assays | [4] |
Note: The IC50 value for ICMT-IN-3 is for the racemate. The potency of the (R)-enantiomer is not specified in the available literature.
Experimental Protocols for Mechanism of Action Validation
The following are detailed methodologies for key experiments used to validate the mechanism of action of Icmt inhibitors. These protocols can be adapted for the independent validation of this compound.
Biochemical Assay for Icmt Inhibition
This assay directly measures the enzymatic activity of Icmt and its inhibition by a test compound.
Protocol:
-
Enzyme Source: Utilize membrane preparations from Sf9 insect cells or mammalian cells overexpressing human Icmt.
-
Substrates: Use N-acetyl-S-farnesyl-L-cysteine (AFC) as the isoprenylated substrate and S-adenosyl-L-[methyl-³H]methionine as the methyl donor.
-
Reaction: Incubate the enzyme with the substrates and varying concentrations of the inhibitor (e.g., this compound) in a suitable buffer at 37°C.
-
Detection: Quantify the transfer of the radiolabeled methyl group to the AFC substrate using a scintillation counter after stopping the reaction and separating the product from the unreacted methyl donor.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of Icmt inhibition against the inhibitor concentration.
Cell-Based Assay for Target Engagement: Ras Mislocalization
This assay visually confirms that the inhibitor engages Icmt within a cellular context, leading to the expected mislocalization of its substrate, Ras.[5][6]
Protocol:
-
Cell Line: Use a cancer cell line known to have active Ras signaling (e.g., PC-3, MDA-MB-231).
-
Transfection: Transiently transfect the cells with a plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-K-Ras).
-
Treatment: Treat the transfected cells with varying concentrations of the Icmt inhibitor.
-
Imaging: Visualize the subcellular localization of the fluorescently tagged Ras protein using confocal microscopy. In untreated cells, Ras should be localized to the plasma membrane. Effective Icmt inhibition will result in a shift of Ras localization to the cytoplasm and endoplasmic reticulum.[5]
-
Quantification: Quantify the degree of Ras mislocalization by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm.
Cell-Based Assay for Downstream Signaling Effects
This assay assesses the functional consequence of Icmt inhibition on downstream signaling pathways.[7]
Protocol:
-
Cell Line and Treatment: Use a relevant cancer cell line and treat with the Icmt inhibitor.
-
Western Blot Analysis: Prepare cell lysates and perform Western blot analysis to detect the phosphorylation status of key downstream signaling proteins, such as Akt and ERK. Inhibition of Icmt should lead to a decrease in the phosphorylation of these proteins.
-
Cell Viability/Proliferation Assay: Treat cancer cell lines with the inhibitor and measure cell viability over time using assays such as the MTS or CellTiter-Glo assay. A potent and on-target Icmt inhibitor is expected to reduce cell proliferation.
-
Anchorage-Independent Growth Assay: Perform a soft agar colony formation assay to determine the effect of the inhibitor on the tumorigenic potential of cancer cells.
Visualizing the Mechanism and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Icmt signaling pathway, the expected mechanism of action of an Icmt inhibitor, and a typical experimental workflow for validation.
Caption: The Icmt signaling pathway in post-translational modification of CAAX proteins.
Caption: Proposed mechanism of action for an Icmt inhibitor like this compound.
Caption: A logical workflow for the independent validation of an Icmt inhibitor.
Conclusion
The independent validation of this compound's mechanism of action is crucial for its development as a potential therapeutic agent. While specific data for this compound is not yet in the public domain, the experimental framework outlined in this guide provides a robust strategy for its evaluation. By employing a combination of biochemical and cell-based assays, researchers can confirm its on-target activity, assess its cellular efficacy, and compare its performance against existing Icmt inhibitors. The provided protocols and comparative data for established inhibitors will aid in the rigorous and objective assessment of this compound and other novel molecules targeting the Icmt enzyme.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for (R)-Icmt-IN-3
Disclaimer: A specific Safety Data Sheet (SDS) for (R)-Icmt-IN-3 was not found in the available resources. The following disposal procedures are based on general best practices for handling and disposing of chemical research compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Immediate Safety and Handling Precautions
When handling this compound or any chemical compound for which specific hazard information is not available, it is crucial to exercise caution. Assume the substance is hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Avoid inhalation of dust or fumes.
-
Spill Response: In case of a spill, follow your laboratory's established spill response protocol. Generally, this involves isolating the area, using appropriate absorbent materials for liquids, and cleaning the area while wearing appropriate PPE.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed as hazardous waste.[1][2] The principle of "cradle-to-grave" management means the waste must be tracked from generation to final disposal.[2][3]
-
Waste Determination: Treat this compound as a hazardous waste.[1][2] A formal waste determination should be documented.[2]
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request:
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1][4]
-
The rinsate must be collected and treated as hazardous waste.[1]
-
After triple-rinsing and air-drying, and once free of hazardous residue, the container may be disposed of in the regular trash or recycling, after defacing any hazard labels.[4]
-
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Weight | 345.5 g/mol | PubChem[6] |
| Molecular Formula | C20H27NO2S | PubChem[6] |
| XLogP3-AA | 4.7 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |
| Rotatable Bond Count | 6 | PubChem[6] |
| Exact Mass | 345.17625028 Da | PubChem[6] |
| Topological Polar Surface Area | 58.7 Ų | PubChem[6] |
Experimental Protocols and Signaling Pathways
Detailed experimental protocols and specific signaling pathways involving this compound are not available in the searched public domain resources. Researchers should refer to the specific literature associated with their procurement of this compound.
Visualizations
General Chemical Waste Disposal Workflow
The following diagram illustrates a standard workflow for the safe disposal of laboratory chemical waste.
Caption: Workflow for Safe Laboratory Chemical Waste Disposal.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. mtu.edu [mtu.edu]
- 3. sitemate.com [sitemate.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. nashville.gov [nashville.gov]
- 6. Icmt-IN-29 | C20H27NO2S | CID 53388360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Handling of (R)-Icmt-IN-3 in a Research Environment
For researchers and scientists in drug development, the proper handling of novel chemical compounds is paramount to ensure laboratory safety and experimental integrity. While a specific Safety Data Sheet (SDS) for (R)-Icmt-IN-3 is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling potent, small-molecule inhibitors in a research setting.
This compound is an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) with an IC50 of 0.01 µM.[1] As with any biologically active small molecule, it should be handled with care to minimize exposure. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and disposal protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted, and fully buttoned. | Protects skin and personal clothing from splashes and spills. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Consider double-gloving for enhanced protection. | Prevents direct skin contact with the compound. |
| Eye Protection | Safety Glasses/Goggles | Must be worn at all times in the laboratory. | Protects eyes from splashes, aerosols, and airborne particles. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashes or aerosol generation. | Provides an additional layer of protection for the entire face. |
| Respiratory Protection | Fume Hood/Respirator | A certified chemical fume hood should be used when handling the solid compound or preparing solutions. | Minimizes inhalation of airborne particles. A respirator may be necessary for certain procedures. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory. | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
A structured workflow is critical to minimize risks during the handling of this compound. The following diagram illustrates the recommended step-by-step procedure.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container designated for solid chemical waste. |
| Solutions containing this compound | Collect in a labeled, sealed container for liquid chemical waste. Do not pour down the drain. |
| Contaminated Consumables | Dispose of in a designated solid chemical waste container. This includes gloves, pipette tips, and weighing paper. |
All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Experimental Protocols: Handling Procedures
1. Preparation of Stock Solution:
-
Objective: To accurately prepare a stock solution of this compound for experimental use.
-
Methodology:
-
Don all required personal protective equipment.
-
Perform all work within a certified chemical fume hood.
-
Tare a clean, dry vial on an analytical balance.
-
Carefully add the desired amount of solid this compound to the vial.
-
Record the exact weight.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired concentration.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
2. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their scientific work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
